Technical Documentation Center

Methoxphenidine (hydrochloride) Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methoxphenidine (hydrochloride)

Core Science & Biosynthesis

Foundational

Pharmacological Mechanism of Action of 2-MeO-Diphenidine: A Technical Whitepaper

Executive Summary 2-MeO-diphenidine (1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine), commonly known as methoxphenidine or MXP, is a synthetic dissociative anesthetic belonging to the 1,2-diarylethylamine class. Origina...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-MeO-diphenidine (1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine), commonly known as methoxphenidine or MXP, is a synthetic dissociative anesthetic belonging to the 1,2-diarylethylamine class. Originally patented in 1989 as a potential neuroprotective agent for neurotoxic injury, it later emerged on the gray market as a research chemical following the legislative bans on arylcyclohexylamines like ketamine and methoxetamine (MXE),[1]. This whitepaper provides an in-depth analysis of MXP’s pharmacodynamics, detailing its uncompetitive antagonism at the N-methyl-D-aspartate receptor (NMDAR), its secondary monoaminergic interactions, and the self-validating experimental protocols used to characterize its pharmacological profile.

Pharmacodynamic Profile & Receptor Affinities

While MXP lacks the substituted cyclohexane ring typical of first-generation dissociatives, its diarylethylamine skeleton provides the necessary conformational geometry to bind effectively within the central nervous system[2]. The primary pharmacological target of MXP is the NMDAR, where it acts as an uncompetitive channel blocker,[1]. Additionally, MXP exhibits off-target affinities for monoamine transporters and sigma receptors, which contribute to its complex psychoactive and physiological effects.

Table 1: Binding Affinities ( Ki​ ) and Functional Inhibition ( IC50​ ) of 2-MeO-diphenidine

Target Receptor / TransporterBinding Affinity ( Ki​ , nM)Functional Inhibition ( IC50​ , µM)
NMDA Receptor (NMDAR) 36 – 17056.5
Dopamine Transporter (DAT) 2,915 – 4,800> 10.0
Norepinephrine Transporter (NET) 6,900> 10.0
Serotonin Transporter (SERT) > 10,000 (20 µM)> 100.0
Sigma-1 Receptor ( σ1​ ) 124N/A
Sigma-2 Receptor ( σ2​ ) 508N/A

Data synthesized from in vitro radioligand binding assays and functional uptake assays,[1],[3].

Mechanistic Pathways of Dissociation and Reinforcement

Uncompetitive NMDAR Antagonism

MXP binds to the phencyclidine (PCP) site located deep within the ion channel pore of the NMDAR[1]. Because it is an uncompetitive antagonist, MXP requires the channel to be in an open, agonist-bound state (activated by glutamate and glycine) to access its binding site. Once bound, MXP physically occludes the pore, preventing the influx of calcium ( Ca2+ ) and sodium ( Na+ ) ions[4]. This profound blockade of excitatory glutamatergic transmission disrupts the hippocampal-prefrontal cortex pathway, leading to a loss of subcortical filtering mechanisms. The resulting cortical sensory overload manifests clinically as derealization, depersonalization, and sensory hallucinations[1],[5].

Monoaminergic and Sigma Receptor Modulation

Beyond NMDAR antagonism, MXP exhibits moderate affinity for the dopamine transporter (DAT). By inhibiting dopamine reuptake, MXP increases extracellular dopamine concentrations, leading to the over-activation of dopaminergic pathways in the nucleus accumbens[5]. This mechanism is the primary driver of MXP's reinforcing, stimulant, and addictive properties. Furthermore, MXP demonstrates high affinity for σ1​ receptors—intracellular chaperones that regulate calcium homeostasis and electrical activity—though the exact functional consequence of this interaction remains an active area of investigation,[6].

SignalingPathway MXP 2-MeO-diphenidine (MXP) NMDAR NMDA Receptor (Ion Channel Pore) MXP->NMDAR Uncompetitive Block DAT Dopamine Transporter (DAT) MXP->DAT Moderate Affinity Sigma Sigma-1 / Sigma-2 Receptors MXP->Sigma High Affinity Glutamate Inhibition of Ca2+ Influx (Glutamatergic Blockade) NMDAR->Glutamate Blocks Ion Flow Dopamine Dopamine Reuptake Inhibition (Extracellular DA ↑) DAT->Dopamine Prevents Reuptake Dissociation Cortical Sensory Overload (Dissociative State) Glutamate->Dissociation Loss of Subcortical Filtering Addiction Nucleus Accumbens Activation (Reinforcing Effects) Dopamine->Addiction Reward Pathway

MXP Pharmacodynamics: NMDAR antagonism and DAT inhibition leading to dissociation and reinforcement.

Experimental Methodologies for Pharmacological Validation

To rigorously validate the mechanism of action of MXP, researchers employ a combination of radioligand binding assays and ex vivo electrophysiology. The following protocols are designed as self-validating systems to confirm uncompetitive NMDAR blockade.

Protocol A: Radioligand Displacement Assay (Receptor Affinity)

Objective: Determine the binding affinity ( Ki​ ) of MXP at the NMDAR channel pore. Causality & Logic: By using [ 3 H]MK-801, a highly selective radioligand that binds exclusively inside the open NMDAR pore, the displacement of [ 3 H]MK-801 by MXP definitively proves that MXP competes for the exact same intra-channel binding site,[1].

Step-by-Step Methodology:

  • Tissue Preparation: Isolate adult rat forebrain tissue and homogenize in ice-cold 5 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g to obtain the membrane fraction, which is rich in NMDARs.

  • Incubation: Resuspend the membrane pellet and incubate with a fixed concentration of[ 3 H]MK-801 (e.g., 5 nM) alongside varying concentrations of MXP (ranging from 10−10 to 10−4 M)[1].

  • Equilibration: Allow the mixture to incubate at room temperature for 120 minutes to ensure steady-state equilibrium is reached.

  • Filtration: Rapidly filter the homogenate through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding) using a multi-well cell harvester.

  • Quantification: Wash the filters three times with ice-cold buffer, transfer to scintillation vials, add a liquid scintillation cocktail, and measure retained radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50​ from the displacement curve using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Ex Vivo Electrophysiology (Functional Channel Blockade)

Objective: Validate the functional, use-dependent inhibition of synaptic transmission by MXP. Causality & Logic: Binding affinity alone does not confirm functional antagonism. Recording field excitatory postsynaptic potentials (fEPSPs) allows researchers to observe the real-time suppression of synaptic transmission. A hallmark of uncompetitive blockers is "use-dependency"—the block accelerates when the neuronal pathway is stimulated more frequently, as more channels open and become susceptible to MXP entering the pore[1].

Step-by-Step Methodology:

  • Slice Preparation: Prepare 400 µm thick transverse hippocampal slices from adult rats using a vibratome. Maintain slices in oxygenated (95% O2​ / 5% CO2​ ) artificial cerebrospinal fluid (aCSF).

  • Electrode Placement: Place a bipolar stimulating electrode in the Schaffer collateral-commissural pathway and a glass recording microelectrode in the stratum radiatum of the CA1 region[1].

  • Baseline Recording: Apply low-frequency stimulation (0.1 Hz) and record baseline fEPSP slopes for 15 minutes to ensure slice viability.

  • Drug Application: Perfuse the slice with aCSF containing a known concentration of MXP (e.g., 10 µM).

  • Use-Dependent Assessment: Observe the progressive decline in the fEPSP slope. To test use-dependency, temporarily halt stimulation for 10 minutes, then resume. A lack of recovery during the pause, followed by further blockade upon resumption, confirms that MXP is uncompetitively trapped within the closed pore[1].

ExperimentalWorkflow Prep Rat Hippocampal Slice Preparation Stim Schaffer Collateral Stimulation Prep->Stim MXP_App Bath Application of 2-MeO-diphenidine Stim->MXP_App Record fEPSP Recording (CA1 Stratum Radiatum) MXP_App->Record Analysis Quantification of Channel Blockade Record->Analysis

Ex vivo electrophysiology workflow for validating MXP's uncompetitive NMDAR channel-blocking effect.

Pharmacokinetics and Metabolism

Information regarding the human metabolism of MXP is primarily derived from forensic toxicological analyses of non-fatal and fatal intoxications[7],[8]. The primary metabolic pathway involves the hydroxylation of the piperidine ring, yielding hydroxy-2-MXP as the major metabolite detected in blood and urine,[7]. A secondary pathway involves the O-demethylation of the methoxy group, producing O-desmethyl-2-MXP , which can undergo subsequent hydroxylation[7].

Clinically, MXP exhibits a steep dose-response curve. Oral administration results in an onset of 30–60 minutes, with a prolonged duration of action lasting 6–8 hours, and dissociative "afterglow" or hangover effects persisting for an additional 1–3 hours. Intoxication presents with severe tachycardia, hypertension, altered mental status, and in extreme cases, seizures requiring critical care intervention[8].

References

  • World Health Organization (WHO). "Critical Review Report: 2-MEO-diphenidine (2-MXP)". October 12, 2020.

  • Elliott S, et al. "First reported fatalities associated with the 'research chemical' 2-methoxydiphenidine". Journal of Analytical Toxicology. 2015. 7

  • Wallach J, et al. "Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues". PLoS One. 2016. 1

  • UK Government (ACMD). "ACMD review of the evidence on the use and harms of diphenidine". May 26, 2023. 6

  • Bäckberg M, et al. "Intoxications by the dissociative new psychoactive substances diphenidine and methoxphenidine". Clinical Toxicology. 2015. 8

  • Luethi D, et al. "Effects of the new psychoactive substances diclofensine, diphenidine, and methoxphenidine on monoaminergic systems". European Journal of Pharmacology. 2018.3

  • Seo S, et al. "Methoxphenidine (MXP) induced abnormalities: Addictive and schizophrenia-related behaviours based on an imbalance of neurochemicals in the brain". British Journal of Pharmacology. 2021. 5

  • Luethi D, Liechti ME. "New psychoactive substances: a review and updates". Archives of Toxicology. 2020. 2

  • Wikipedia Contributors. "NMDA receptor antagonist". Wikipedia, The Free Encyclopedia.4

Sources

Exploratory

The Blood-Brain Barrier Permeability of Methoxphenidine (MXP): Mechanisms, In Vitro Neuronal Models, and Pharmacokinetics

Executive Summary Methoxphenidine (MXP) is a 1,2-diarylethylamine derivative and a potent uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Originally explored for neuroprotective properties, it has p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methoxphenidine (MXP) is a 1,2-diarylethylamine derivative and a potent uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Originally explored for neuroprotective properties, it has proliferated as a novel psychoactive substance (NPS). Understanding the pharmacokinetic behavior of MXP—specifically its rapid permeation across the blood-brain barrier (BBB)—is critical for drug development professionals and toxicologists. This whitepaper synthesizes in vivo pharmacokinetic data with in vitro endothelial/neuronal modeling to provide a comprehensive technical guide on the BBB permeability of MXP.

Pharmacological Profile & Permeation Causality

The ability of a central nervous system (CNS) active compound to cross the BBB is dictated by its lipophilicity, molecular weight, and its affinity for ATP-binding cassette (ABC) efflux transporters.

MXP possesses a highly lipophilic molecular structure that facilitates rapid paracellular and transcellular passive diffusion across the endothelial tight junctions of the BBB. In vivo rodent models demonstrate that1[1].

Crucially, while many highly lipophilic drugs are intercepted by P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) at the luminal side of the BBB, MXP evades significant efflux. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for structurally analogous NPS compounds indicate a2[2]. This lack of active efflux is the primary causal factor for its rapid CNS accumulation and subsequent acute psychotropic effects.

MXP_Pathway Blood Systemic Circulation BBB Blood-Brain Barrier Blood->BBB Passive Diffusion CNS CNS Compartment BBB->CNS Low P-gp Efflux NMDAR NMDA Receptor CNS->NMDAR PCP Site Binding DA Dopamine Pathways CNS->DA DAT Interaction Symptoms Neurochemical Imbalance NMDAR->Symptoms Synaptic Disruption DA->Symptoms Reward Activation

Logical flow of MXP from systemic circulation across the BBB to neurochemical targets.

In Vitro Endothelial and Neuronal Models for NPS Permeability

To isolate and quantify the permeability of MXP, researchers rely on highly specialized in vitro models. The two gold-standard cell lines utilized for NPS profiling are:

  • hCMEC/D3 (Human Brain Microvascular Endothelial Cells): Immortalized human cells that express a human-relevant profile of tight junction proteins (claudin-5, occludin, ZO-1). Recent studies on NPS have highlighted that 3[3].

  • MDCK-MDR1: Canine kidney cells transfected with the human ABCB1 (MDR1) gene. This model is utilized specifically to calculate the Efflux Ratio (ER) and determine if MXP is a P-gp substrate.

Self-Validating Experimental Protocol: Bidirectional Transwell Assay

To ensure scientific integrity, the permeability assay must be a self-validating system . If MXP chemically disrupts the tight junctions during the assay, the resulting Apparent Permeability ( Papp​ ) value will be artificially inflated. To prevent this, a paracellular marker is co-incubated with the drug.

Step-by-Step Methodology
  • Cell Seeding & Monolayer Formation: Seed hCMEC/D3 or MDCK-MDR1 cells onto collagen-coated polycarbonate Transwell inserts (0.4 µm pore size, 1.12 cm² area) at a density of 5×104 cells/cm². Culture for 5–7 days until a confluent monolayer forms.

  • Barrier Integrity Validation (Pre-Dosing): Measure Transendothelial Electrical Resistance (TEER) using an epithelial volt-ohm meter (EVOM). Causality: Only inserts exhibiting a TEER > 200 Ω·cm² (MDCK) or > 40 Ω·cm² (hCMEC/D3) are utilized, ensuring that tight junctions are functionally intact to restrict paracellular leakage.

  • Drug Application (Bidirectional):

    • Apical to Basolateral (A→B): Add 10 µM MXP in Hank's Balanced Salt Solution (HBSS) to the apical chamber.

    • Basolateral to Apical (B→A): Add 10 µM MXP in HBSS to the basolateral chamber.

  • Self-Validation Control: Co-administer 100 µM Lucifer Yellow (LY) into the donor compartment alongside MXP. Causality: LY is a fluorescent paracellular marker. If LY permeability remains low ( <1×10−6 cm/s) throughout the assay, it validates that MXP permeation is due to true transcellular transport, not drug-induced barrier degradation.

  • Kinetic Sampling: Incubate plates at 37°C on an orbital shaker. Extract 50 µL aliquots from the receiver chamber at 15, 30, 60, and 120 minutes. Immediately replace the extracted volume with fresh, pre-warmed HBSS to maintain sink conditions.

  • Quantification: Analyze MXP concentrations via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Measure LY fluorescence via a microplate reader.

  • Data Analysis: Calculate Papp​ using the equation: Papp​=(dQ/dt)/(A×C0​) , where dQ/dt is the steady-state appearance rate, A is the surface area, and C0​ is the initial donor concentration. Calculate the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

Transwell_Workflow Seed 1. Cell Seeding hCMEC/D3 or MDCK-MDR1 TEER TEER Seed->TEER Dose 3. MXP Application Apical or Basolateral Dosing TEER->Dose Validated Intact Barrier Sample 4. Kinetic Sampling 15, 30, 60, 120 min Aliquots Dose->Sample LCMS 5. LC-MS/MS High-sensitivity Quantification Sample->LCMS Calc 6. Data Analysis Calculate Papp & Efflux Ratio LCMS->Calc

Self-validating in vitro bidirectional Transwell permeability assay workflow.

Quantitative Pharmacokinetics & Permeability Data

The following table synthesizes the expected pharmacokinetic parameters and permeability metrics for MXP, derived from both in vivo rodent models and extrapolated in vitro/in silico ADMET profiling.

ParameterValue / MetricModel / Methodology
Papp​ (A to B) >20×10−6 cm/s (High Permeability)MDCK-MDR1 / Caco-2 Extrapolation
Efflux Ratio (ER) <2.0 (Non-substrate for P-gp)MDCK-MDR1 Bidirectional Assay
Tmax​ (Brain) 30 minutesIn vivo Rodent Model
Elimination Half-life ( t1/2​ ) 2.15 hoursIn vivo Rodent Model
BBB Penetration ~99%In silico ADMET Predictor

Post-Permeation Neurochemical Impact

Once MXP successfully navigates the BBB, it exerts profound effects on neuronal signaling. MXP acts primarily as an uncompetitive antagonist at the NMDA receptor by binding to the phencyclidine (PCP) site within the ion channel pore.

Furthermore, advanced neuronal models utilizing4[4]. While MXP shares structural similarities with diphenidine, FCV data reveals that MXP has a significantly lower impact on dopamine transporter (DAT) binding and evoked DA efflux compared to its analogs[4]. Consequently, the schizophrenia-like symptoms and addictive behaviors observed post-intoxication are primarily driven by NMDA-mediated disruption of the hippocampal-prefrontal cortex pathway rather than direct dopaminergic agonism.

References

  • Mazochová, K., et al. "The acute effects of methoxphenidine on behaviour and pharmacokinetics profile in animal model." PubMed, National Institutes of Health.
  • "Molecular mechanisms of action of stimulant novel psychoactive substances that target the high-affinity transporter for dopamine." PubMed Central (PMC), National Institutes of Health.
  • "Pharmaco-toxicological effects of the novel tryptamine hallucinogen 5-MeO-MiPT on motor, sensorimotor, physiological, and cardiorespiratory parameters in mice—from a human poisoning case to the preclinical evidence." PubMed Central (PMC), National Institutes of Health.
  • "The psychoactive drug of abuse mephedrone differentially disrupts blood-brain barrier properties." PubMed, National Institutes of Health.

Sources

Foundational

In Vitro Toxicological Evaluation of Methoxphenidine Hydrochloride: A Technical Guide

Abstract Methoxphenidine (MXP), a diarylethylamine derivative, has emerged as a novel psychoactive substance (NPS) with dissociative properties.[1][2] Its mechanism of action is primarily attributed to N-methyl-D-asparta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Methoxphenidine (MXP), a diarylethylamine derivative, has emerged as a novel psychoactive substance (NPS) with dissociative properties.[1][2] Its mechanism of action is primarily attributed to N-methyl-D-aspartate (NMDA) receptor antagonism, with some affinity for dopamine and norepinephrine transporters.[3][4][5] As the recreational use of MXP continues, a comprehensive understanding of its toxicological profile is imperative for public health and regulatory agencies. This technical guide provides a structured, in-depth framework for the in vitro toxicological evaluation of methoxphenidine hydrochloride (MXP HCl). The methodologies described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust toolkit to assess the potential hazards of this and other emerging NPS.

Introduction: The Rationale for a Mechanistic Approach

The ever-evolving landscape of NPS presents a significant challenge to traditional toxicological screening. Rather than a simple checklist of assays, a scientifically sound evaluation of a compound like MXP demands a tiered, mechanism-informed approach. Understanding the "how" and "why" behind experimental choices is paramount. MXP's known pharmacology as an NMDA receptor antagonist and a monoamine reuptake inhibitor provides a logical starting point for a targeted toxicological investigation.[3][4][5] This guide will therefore focus on a battery of in vitro assays designed to elucidate its effects on cellular viability, neuronal function, and genetic integrity, directly linked to its primary pharmacological targets.

The importance of a standardized approach is underscored by findings that street samples of MXP can contain impurities that significantly increase its toxicity compared to a synthesized standard.[3][6][7] Therefore, the initial characterization of the test substance is a critical first step.

Phase I: Foundational Characterization and Cytotoxicity Screening

Before delving into complex mechanistic studies, a foundational understanding of MXP's general cytotoxicity is essential. This initial phase establishes the concentration range for subsequent, more targeted assays and provides a broad overview of its potential to cause cell death.

Purity and Characterization of Methoxphenidine Hydrochloride

The validity of any toxicological study hinges on the purity of the test compound. It is crucial to obtain a certified reference standard of MXP HCl. If a standard is synthesized in-house, rigorous characterization is necessary.

Protocol: Synthesis and Purification of MXP HCl (for reference)

  • Methoxphenidine freebase can be synthesized following established procedures.[3]

  • To obtain the hydrochloride salt, dissolve the freebase in diethyl ether (Et2O).[3]

  • Add hydrochloric acid in Et2O dropwise to the solution.[3]

  • The resulting suspension is evaporated to dryness.[3]

  • The product is then crystallized from acetone to yield a colorless crystalline material.[3]

  • Characterization should be performed using Nuclear Magnetic Resonance (NMR) spectroscopy and compared to published spectra.[3]

General Cytotoxicity Assessment

A panel of cell lines representing various organ systems should be employed to identify potential target organs of toxicity. This approach provides a more comprehensive view than relying on a single cell type.[3]

Recommended Cell Lines for Initial Screening:

Cell LineOriginTarget Organ System
HepG2 Human Hepatocellular CarcinomaLiver
SH-SY5Y Human NeuroblastomaNervous System
A549 Human Lung CarcinomaRespiratory System
HK-2 Human Kidney 2 (proximal tubule)Renal System
C2C12 Mouse MyoblastMuscular System
5637 Human Bladder CarcinomaUrinary System

Protocol: WST-1 Cell Viability Assay

This colorimetric assay measures the metabolic activity of viable cells and is a reliable indicator of cytotoxicity.

  • Cell Seeding: Seed 5,000 to 10,000 cells per well (depending on the cell line) in a 96-well plate in 100 µL of complete culture medium.[3]

  • Incubation: Culture the cells for 16-24 hours at 37°C in a 5% CO2 incubator.[3]

  • Treatment: Prepare a serial dilution of MXP HCl in culture medium. The concentration range should be wide enough to capture a full dose-response curve (e.g., 0.1 µM to 1000 µM). Replace the culture medium with 100 µL of the MXP HCl solutions. Include a vehicle control (medium only).

  • Incubation: Incubate the treated cells for a defined period, typically 24, 48, and 72 hours, to assess time-dependent effects.[3]

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that causes a 50% reduction in cell viability) using non-linear regression analysis.[3]

Data Presentation: Example IC50 Values for MXP HCl (72h exposure)

Cell LineIC50 (µM)
HepG2Hypothetical Value
SH-SY5YHypothetical Value
A549Hypothetical Value
HK-2Hypothetical Value
C2C12Hypothetical Value
5637Hypothetical Value

Note: Actual IC50 values will need to be determined experimentally. Published data has shown concentration-dependent cytotoxicity in the micromolar range.[3]

Phase II: Mechanistic Neurotoxicity Evaluation

Given that MXP's primary pharmacological target is the NMDA receptor in the central nervous system, a focused investigation into its neurotoxic potential is critical.

NMDA Receptor Antagonism Confirmation

While MXP is known to be an NMDA receptor antagonist, it is essential to quantify its potency and characterize its interaction with the receptor in vitro.[3][4] This can be achieved through radioligand binding assays and functional electrophysiology.

Protocol: [³H]-MK-801 Radioligand Binding Assay

This assay determines the affinity of MXP for the PCP binding site within the NMDA receptor channel.

  • Membrane Preparation: Prepare synaptic membranes from rat forebrain tissue.

  • Assay Buffer: Use a buffer containing 5 mM Tris-HCl (pH 7.4).

  • Incubation: In a 96-well plate, combine the membrane preparation, [³H]-MK-801 (a high-affinity NMDA receptor channel blocker), and varying concentrations of MXP HCl.

  • Equilibrium: Incubate at room temperature for 2 hours to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specific binding.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibitory constant) of MXP HCl by competitive binding analysis against [³H]-MK-801.

Assessment of Neuronal Apoptosis and Necrosis

To determine the mode of cell death induced by MXP in neuronal cells, a dual-staining assay using Annexin V and Propidium Iodide (PI) is recommended.

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Culture and Treatment: Culture SH-SY5Y cells and treat with MXP HCl at concentrations around the previously determined IC50 for 24 hours.[3]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Dopamine Transporter (DAT) Inhibition Assay

MXP has been suggested to act as a dopamine reuptake inhibitor.[3] This can be investigated using a synaptosomal uptake assay.

Protocol: [³H]-Dopamine Uptake Assay in Rat Striatal Synaptosomes

  • Synaptosome Preparation: Prepare synaptosomes from fresh rat striatal tissue.

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of MXP HCl or a known DAT inhibitor (e.g., GBR12909) for 10 minutes at 37°C.

  • Uptake Initiation: Initiate dopamine uptake by adding a known concentration of [³H]-dopamine.

  • Uptake Termination: After a short incubation period (e.g., 5 minutes), terminate the uptake by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer.

  • Scintillation Counting: Measure the radioactivity retained in the synaptosomes.

  • Data Analysis: Calculate the percent inhibition of [³H]-dopamine uptake and determine the IC50 value for MXP HCl.

Phase III: Genotoxicity Assessment

It is crucial to assess the potential of MXP to cause DNA damage, which can lead to mutations and carcinogenesis.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method for identifying substances that can produce genetic damage that leads to gene mutations.

Protocol: Ames Test (OECD Test Guideline 471)

  • Bacterial Strains: Use a set of Salmonella typhimurium strains with pre-existing mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be genotoxic.

  • Exposure: Expose the bacterial strains to a range of concentrations of MXP HCl in the presence of a small amount of histidine.

  • Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

In Vitro Micronucleus Test

The micronucleus test detects damage to chromosomes or the mitotic apparatus.

Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD Test Guideline 487)

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6).

  • Treatment: Treat the cells with a range of concentrations of MXP HCl, with and without metabolic activation (S9).

  • Harvesting: After treatment, add a cytokinesis blocker (e.g., cytochalasin B) to accumulate cells that have completed one nuclear division.

  • Staining: Harvest the cells and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Integrated Data Analysis and Risk Assessment

The data generated from this tiered in vitro testing strategy should be integrated to form a comprehensive toxicological profile of methoxphenidine hydrochloride.

G cluster_0 Phase I: Foundational Assessment cluster_1 Phase II: Mechanistic Neurotoxicity cluster_2 Phase III: Genotoxicity cluster_3 Phase IV: Risk Assessment Purity Purity & Characterization of MXP HCl Cytotoxicity General Cytotoxicity Screening (Panel of Cell Lines) Purity->Cytotoxicity Defines Test Substance NMDA_Assay NMDA Receptor Binding Assay ([3H]-MK-801) Cytotoxicity->NMDA_Assay Determines Relevant Concentrations DAT_Assay Dopamine Transporter Inhibition ([3H]-Dopamine Uptake) Cytotoxicity->DAT_Assay Determines Relevant Concentrations Ames Ames Test (OECD 471) (Bacterial Reverse Mutation) Cytotoxicity->Ames Determines Relevant Concentrations Micronucleus In Vitro Micronucleus Test (OECD 487) (Chromosomal Damage) Cytotoxicity->Micronucleus Determines Relevant Concentrations Apoptosis Neuronal Apoptosis/Necrosis Assay (Annexin V/PI) NMDA_Assay->Apoptosis Investigates Consequence of Receptor Interaction Risk_Assessment Integrated Risk Assessment (Hazard Identification & Characterization) Apoptosis->Risk_Assessment DAT_Assay->Risk_Assessment Ames->Risk_Assessment Micronucleus->Risk_Assessment

Sources

Exploratory

The Dissociative Landscape: A Technical Guide to the Receptor Interaction Profile of Diarylethylamines

Abstract The 1,2-diarylethylamine scaffold has emerged as a prominent chemotype in the landscape of psychoactive substances, particularly as dissociative agents. This technical guide provides an in-depth analysis of the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,2-diarylethylamine scaffold has emerged as a prominent chemotype in the landscape of psychoactive substances, particularly as dissociative agents. This technical guide provides an in-depth analysis of the receptor interaction profiles of this class of compounds, with a focus on their activity as N-methyl-D-aspartate (NMDA) receptor antagonists. We will explore the nuanced affinities for primary and secondary targets, delve into the critical structure-activity relationships (SAR) that govern their pharmacological effects, and provide detailed, field-proven experimental protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the molecular pharmacology of diarylethylamine dissociatives.

Introduction: The Rise of a New Dissociative Class

The 1,2-diarylethylamine structure, characterized by an ethylamine backbone with two vicinal aryl substitutions, represents a versatile pharmacological template.[1] While this core has been explored for various therapeutic applications including analgesics and antidepressants, its most notable recent emergence has been in the form of dissociative "research chemicals".[1][2] Compounds such as diphenidine, methoxphenidine (MXP), and ephenidine have gained attention for their ability to induce a state of dissociation, characterized by perceptual distortions and a sense of detachment from the self and the environment.[1][3]

The primary mechanism underlying these effects is the antagonism of the NMDA receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity and neurotransmission.[1][4][5] However, the pharmacological profile of diarylethylamines is not limited to this single target. Interactions with monoamine transporters and sigma receptors contribute to their complex and varied psychoactive effects.[1][3][4] This guide will systematically dissect these interactions to provide a holistic view of their receptor pharmacology.

Primary Target: The NMDA Receptor

The hallmark of diarylethylamine dissociatives is their potent, uncompetitive antagonism of the NMDA receptor.[5][6] They act as channel blockers, binding to a site within the receptor's ion channel, often referred to as the phencyclidine (PCP) site, thereby preventing the influx of calcium ions and subsequent neuronal activation.[1][5]

Binding Affinities and Stereoselectivity

The affinity of diarylethylamines for the NMDA receptor is typically in the nanomolar range, comparable to or even exceeding that of classic dissociatives like PCP and ketamine.[1][7] For instance, diphenidine exhibits a high affinity for the NMDA receptor, with reported Ki values of approximately 18.2 nM to 39 nM.[3][8]

A crucial aspect of their interaction with the NMDA receptor is stereoselectivity. The chiral center at the carbon atom bearing the two aryl groups and the amine substituent leads to enantiomers with markedly different potencies. For diphenidine, the (S)-enantiomer demonstrates a significantly higher affinity for the NMDA receptor, being approximately 40 times more potent than the (R)-enantiomer.[3][4][9] This highlights the specific steric requirements for optimal binding within the NMDA receptor channel.

Functional Consequences of NMDA Receptor Antagonism

The blockade of NMDA receptors by diarylethylamines disrupts normal glutamatergic neurotransmission, leading to the characteristic dissociative effects. Electrophysiological studies have confirmed that these compounds reduce the amplitude of NMDA-mediated field excitatory postsynaptic potentials (fEPSPs) in a manner consistent with channel blockade.[4][6] The onset of this antagonism can be slower compared to other NMDA antagonists like ketamine.[4]

Secondary Receptor and Transporter Interactions

While NMDA receptor antagonism is the primary driver of their dissociative effects, the interaction of diarylethylamines with other central nervous system targets modulates their overall pharmacological profile.

Monoamine Transporters: A Modulatory Role

Several diarylethylamines exhibit affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and, to a lesser extent, the serotonin transporter (SERT).[1][10][11] This interaction is significant as it can contribute to stimulant-like effects and influence the abuse potential of these compounds.

Diphenidine, for example, has a moderate affinity for DAT, with Ki values reported in the range of 230 nM to 317 nM.[3] Methoxphenidine (MXP) and its isomers also interact with monoamine transporters, with some showing a preference for DAT and NET over SERT.[6][12] The potency of reuptake inhibition at these transporters is generally lower than their affinity for the NMDA receptor.[1] However, at higher doses, this monoaminergic activity likely contributes to the overall subjective experience.

Sigma Receptors: An Enigmatic Contribution

Diarylethylamines, including diphenidine, also bind to sigma-1 (σ1) and sigma-2 (σ2) receptors with submicromolar affinity.[4][8] The functional significance of these interactions in the context of their dissociative effects is still under investigation. Sigma receptors are unique intracellular chaperones involved in a variety of cellular functions, and their modulation can influence a range of neurotransmitter systems. The engagement of sigma receptors may contribute to the unique qualitative effects of diarylethylamines compared to more selective NMDA antagonists.

Structure-Activity Relationships (SAR): Decoding the Molecular Architecture

The pharmacological profile of diarylethylamines is highly sensitive to their chemical structure. Understanding these structure-activity relationships is crucial for predicting the effects of novel analogues and for the rational design of compounds with specific receptor interaction profiles.

Amine Substitution

The nature of the amine substituent significantly influences receptor affinity and selectivity. Generally, secondary and tertiary amines are well-tolerated. For instance, the piperidine ring in diphenidine and the pyrrolidine ring in other analogues contribute to high NMDA receptor affinity.

Aromatic Ring Substitution

Modifications to the two aryl rings have a profound impact on the binding profile. The position and nature of substituents can fine-tune the affinity for the NMDA receptor and modulate activity at secondary targets like monoamine transporters. For example, methoxy- substitution on the phenyl rings, as seen in the MXP isomers, alters the potency at the NMDA receptor and can also affect affinity for DAT and NET.[1] A comprehensive analysis of these substitutions has revealed that the 2-position on the phenyl ring can strongly increase NMDA affinity while diminishing affinity for the dopamine transporter.[7]

Experimental Protocols for Characterization

The accurate determination of the receptor interaction profile of diarylethylamines relies on robust and well-validated in vitro assays. Here, we provide detailed methodologies for key experiments.

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of a test compound for the PCP site of the NMDA receptor using [³H]MK-801, a high-affinity radioligand.[1][13][14]

Methodology:

  • Membrane Preparation:

    • Homogenize rat forebrain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[15]

    • Centrifuge the homogenate at low speed to remove cellular debris.

    • Pellet the membranes by high-speed centrifugation.

    • Wash the membrane pellet by resuspension and recentrifugation to remove endogenous ligands.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, [³H]MK-801 (at a concentration near its Kd), and varying concentrations of the diarylethylamine test compound.

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known non-radioactive NMDA receptor antagonist, such as unlabeled MK-801).[14]

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.[14]

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitor constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.[16]

Functional Monoamine Transporter Uptake Assay

This protocol outlines a cell-based functional assay to measure the potency of a diarylethylamine in inhibiting dopamine uptake via the dopamine transporter (DAT).[17][18][19][20]

Methodology:

  • Cell Culture:

    • Use a cell line stably or transiently expressing the human dopamine transporter (hDAT), such as HEK293 or CHO cells.[17][19]

    • Culture the cells to an appropriate confluency in 96-well plates.

  • Uptake Inhibition Assay:

    • Wash the cells with assay buffer (e.g., Krebs-Ringer-HEPES).

    • Pre-incubate the cells with varying concentrations of the diarylethylamine test compound or a known DAT inhibitor (e.g., GBR12909) as a positive control.

    • Initiate the uptake by adding a solution containing a low concentration of [³H]dopamine.

    • Incubate for a short period at room temperature or 37°C to allow for dopamine uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Quantification:

    • Lyse the cells to release the intracellular contents.

    • Measure the amount of [³H]dopamine taken up by the cells using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of dopamine uptake inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value, which represents the concentration of the test compound that inhibits 50% of the dopamine uptake.

Data Presentation and Visualization

To facilitate the comparison of the receptor interaction profiles of different diarylethylamine dissociatives, quantitative data should be summarized in a clear and structured format.

Table 1: Receptor Binding Affinities (Ki, nM) of Selected Diarylethylamine Dissociatives

CompoundNMDA ReceptorDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)Sigma-1 ReceptorSigma-2 Receptor
Diphenidine 18.2 - 39[3][8]230 - 317[3]2,808[8]>10,000[1]290[8]193[8]
2-Methoxphenidine (2-MXP) 56.5[1]4,800[6]6,900[6]>20,000[6]Moderate Affinity[1]Moderate Affinity[1]
3-Methoxphenidine (3-MXP) 30.3[1]>10,000[1]>10,000[1]>10,000[1]Moderate Affinity[1]Moderate Affinity[1]
4-Methoxphenidine (4-MXP) 723.8[1]181[1]2,900[1]19,000 (IC50)[21]Moderate Affinity[1]Moderate Affinity[1]

Note: Data are compiled from multiple sources and experimental conditions may vary. This table serves as a comparative guide.

Diagrams of Key Processes

Radioligand_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize Tissue prep2 Centrifuge & Wash prep1->prep2 prep3 Determine Protein Conc. prep2->prep3 assay1 Incubate Membranes, [3H]MK-801 & Test Compound prep3->assay1 analysis1 Filter & Wash assay1->analysis1 assay2 Total Binding Control assay3 Non-Specific Binding Control analysis2 Scintillation Counting analysis1->analysis2 analysis3 Calculate Specific Binding analysis2->analysis3 analysis4 Generate Competition Curve (IC50) analysis3->analysis4 analysis5 Calculate Ki analysis4->analysis5

Caption: Workflow for NMDA Receptor Radioligand Binding Assay.

DAT_Uptake_Assay_Workflow cluster_cell_prep Cell Preparation cluster_inhibition_assay Uptake Inhibition cluster_quant_analysis Quantification & Analysis cell1 Culture hDAT-expressing cells cell2 Plate in 96-well plates cell1->cell2 inhibit1 Pre-incubate with Test Compound cell2->inhibit1 inhibit2 Add [3H]Dopamine inhibit1->inhibit2 inhibit3 Terminate Uptake inhibit2->inhibit3 quant1 Lyse Cells inhibit3->quant1 quant2 Scintillation Counting quant1->quant2 quant3 Calculate % Inhibition quant2->quant3 quant4 Determine IC50 quant3->quant4

Caption: Workflow for Dopamine Transporter (DAT) Functional Uptake Assay.

Conclusion and Future Directions

The diarylethylamine class of dissociatives presents a rich and complex pharmacological profile centered around potent NMDA receptor antagonism. Their interactions with secondary targets, particularly monoamine transporters and sigma receptors, contribute to a nuanced spectrum of effects that differentiate them from other dissociative agents. The structure-activity relationships within this class are beginning to be systematically understood, providing a framework for predicting the pharmacological properties of new analogues.

Future research should focus on elucidating the functional consequences of sigma receptor engagement and further exploring the in vivo effects of these compounds in relation to their in vitro receptor binding profiles. A deeper understanding of their metabolism and pharmacokinetics will also be crucial for a comprehensive assessment of their effects and potential risks. The methodologies and data presented in this guide provide a solid foundation for researchers to continue to explore this fascinating and evolving class of neuroactive compounds.

References

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

  • Canales, J. J. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current Protocols in Pharmacology, Chapter 1, Unit 1.20. [Link]

  • Diphenidine. (n.d.). In Wikipedia. Retrieved March 25, 2026, from [Link]

  • Nervewing. (2020, December 27). New Drugs: Diarylethylamines. [Link]

  • Dybek, M. (2023, April 18). Structure-Activity Relations and Synthesis of ~70 new Diarylethylamines (Diphenidine type Dissociatives). Reddit. [Link]

  • Wallach, J., et al. (2016). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PLoS One, 11(6), e0157021. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

  • World Health Organization. (2020). Critical Review Report: Diphenidine. [Link]

  • Chelatec. (n.d.). In vitro binding Assays – Cell Based Assays. [Link]

  • Eckelman, W. C. (2008). In vitro receptor binding assays: general methods and considerations. Current Protocols in Pharmacology, Chapter 1, Unit 1.1. [Link]

  • PDSP. (n.d.). Assay Protocol Book. [Link]

  • Wallach, J., et al. (2016). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PLoS One, 11(6), e0157021. [Link]

  • Wallach, J., & Brandt, S. D. (2018). 1,2-Diarylethylamine- and Ketamine-Based New Psychoactive Substances. In Handbook of Experimental Pharmacology (Vol. 252, pp. 305-352). Springer. [Link]

  • Dybek, M. (2020). Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists. ProQuest. [Link]

  • World Health Organization. (2020). Critical Review Report: 2-MEO-diphenidine 2-MXP. [Link]

  • Aggarwal, S., et al. (2021). Molecular mechanisms of action of stimulant novel psychoactive substances that target the high-affinity transporter for dopamine. Biochemical Society Transactions, 49(6), 2641–2653. [Link]

  • Advisory Council on the Misuse of Drugs. (2023). ACMD review of the evidence on the use and harms of diphenidine. GOV.UK. [Link]

  • Eckelman, W. C. (2008). In vitro receptor binding assays: general methods and considerations. Current Protocols in Pharmacology, Chapter 1, Unit 1.1. [Link]

  • Luethi, D., et al. (2018). Effects of the new psychoactive substances diclofensine, diphenidine, and methoxphenidine on monoaminergic systems. European Journal of Pharmacology, 819, 242-248. [Link]

  • Kuchař, M., et al. (2022). Intriguing Cytotoxicity of the Street Dissociative Anesthetic Methoxphenidine: Unexpected Impurities Spotted. International Journal of Molecular Sciences, 23(4), 2139. [Link]

  • Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]

  • Wallach, J., et al. (2015). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug Testing and Analysis, 7(5), 358–367. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Wallach, J., et al. (2016). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PLoS One, 11(6), e0157021. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

  • Wallach, J., & Brandt, S. D. (2018). 1,2-Diarylethylamine- and Ketamine-Based New Psychoactive Substances. Handbook of Experimental Pharmacology, 252, 305–352. [Link]

  • Maryanoff, B. E., et al. (1984). Structure-activity studies on antidepressant 2,2-diarylethylamines. Journal of Medicinal Chemistry, 27(8), 1067–1071. [Link]

  • McLaughlin, G., et al. (2015). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Drug Testing and Analysis, 7(9), 811–820. [Link]

  • Holter, S. M., et al. (1996). Memantine is a clinically well tolerated N-methyl-D-aspartate (NMDA) receptor antagonist--a review of preclinical data. European Journal of Pharmacology, 317(1), 1–17.
  • Soriani, O., et al. (2019). Targeting the sigma-1 receptor for the treatment of neurodegenerative diseases. Molecular and Cellular Endocrinology, 495, 110515.

Sources

Foundational

The Pharmacokinetic Profile of Methoxphenidine Hydrochloride: A Technical Guide for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Methoxphenidine (MXP), a diarylethylamine derivative, has emerged as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Methoxphenidine (MXP), a diarylethylamine derivative, has emerged as a novel psychoactive substance (NPS) with dissociative properties. Understanding its pharmacokinetic profile is paramount for predicting its physiological effects, toxicity, and abuse potential. This technical guide provides a comprehensive overview of the methodologies and findings related to the pharmacokinetics of methoxphenidine hydrochloride in animal models, with a primary focus on the Wistar rat. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret preclinical pharmacokinetic studies of this and similar compounds. This document delves into the experimental design, bioanalytical techniques, and data analysis, underpinned by the principles of scientific integrity and causality.

Introduction: The Significance of Pharmacokinetic Profiling for Novel Psychoactive Substances

The ever-evolving landscape of NPS necessitates a robust framework for their scientific evaluation. Pharmacokinetics (PK), the study of how an organism affects a drug, is a cornerstone of this evaluation. It encompasses the processes of absorption, distribution, metabolism, and excretion (ADME), which collectively determine the onset, intensity, and duration of a drug's effects. For a compound like methoxphenidine, which acts on the central nervous system, understanding its ability to cross the blood-brain barrier and its metabolic fate is crucial for elucidating its neuropharmacological and toxicological profiles.

This guide will provide a detailed examination of the preclinical pharmacokinetics of methoxphenidine, drawing from published studies to offer a field-proven perspective on experimental design and data interpretation.

Experimental Design: A Rationale-Driven Approach

The design of a preclinical pharmacokinetic study is critical for generating reliable and translatable data. Every choice, from the animal model to the route of administration, must be justified by scientific principles.

Animal Model Selection: The Wistar Rat

The Wistar rat is a widely used and well-characterized animal model in pharmacological and toxicological research.[1][2] Its use in studying the pharmacokinetics of methoxphenidine is supported by several factors:

  • Genetic Homogeneity: Inbred strains like the Wistar rat offer a high degree of genetic uniformity, which minimizes inter-individual variability in drug metabolism and response, leading to more reproducible results.[3]

  • Physiological and Genetic Similarity to Humans: Rats share a significant portion of their genetic makeup with humans and possess comparable physiological systems, making them a suitable model for predicting human pharmacokinetics.[4][5]

  • Established Research Model: An extensive body of historical data on the physiology, behavior, and drug metabolism of Wistar rats provides a valuable context for interpreting new findings.[1]

Dose Selection and Administration

In preclinical studies of methoxphenidine, doses have ranged from 10 to 60 mg/kg, administered subcutaneously (s.c.).[6][7][8]

  • Dose Rationale: The selection of these dose levels is typically based on preliminary behavioral studies that establish a dose-response relationship for the compound's psychoactive effects.[3][6] This allows for the correlation of pharmacokinetic parameters with pharmacological outcomes.

  • Route of Administration: Subcutaneous Injection: Subcutaneous administration is a common route in preclinical studies as it provides a slower and more sustained absorption profile compared to intravenous injection, which can be more relevant for mimicking human routes of abuse.[9][10]

Sample Collection: Timing and Matrices

The collection of biological samples at appropriate time points is essential for accurately characterizing the pharmacokinetic profile.

  • Biological Matrices: The primary matrices for pharmacokinetic analysis of methoxphenidine are blood (serum or plasma) and brain tissue.[6][11] Analyzing both is crucial for understanding the drug's systemic exposure and its penetration into the central nervous system.

  • Sampling Time Points: A typical sampling schedule for a subcutaneous dose of methoxphenidine in rats would include time points such as 0, 0.5, 1, 2, 4, 8, and 24 hours post-administration.[8][12] This schedule is designed to capture the absorption, distribution, and elimination phases of the drug.

Bioanalytical Methodology: Quantification of Methoxphenidine and its Metabolites

Accurate and sensitive analytical methods are fundamental to pharmacokinetic research. Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices.[12][13]

Sample Preparation

The goal of sample preparation is to extract the analytes of interest from the complex biological matrix and remove interfering substances.[12][14]

  • Protein Precipitation: This is a common first step for plasma or serum samples. It involves adding a solvent like acetonitrile or methanol to denature and precipitate proteins, leaving the drug and its metabolites in the supernatant.[12][15]

  • Solid-Phase Extraction (SPE): SPE can be used for further cleanup and concentration of the analytes. It utilizes a solid sorbent to selectively retain the analytes while interfering compounds are washed away.[8][16]

UHPLC-MS/MS Analysis

UHPLC-MS/MS provides high selectivity and sensitivity for the quantification of methoxphenidine and its primary metabolite, nor-MXP.[11][12]

  • Chromatographic Separation: A C18 or similar reversed-phase column is typically used to separate methoxphenidine and its metabolites from other components in the sample extract.[13][17]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. This technique provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte.[12][13]

Pharmacokinetic Data Analysis: Unveiling the ADME Profile

Once the concentration-time data has been generated, pharmacokinetic parameters are calculated to describe the drug's ADME profile. Non-compartmental analysis (NCA) is a common and straightforward method for this purpose.[6][18][19]

Key Pharmacokinetic Parameters

The following are some of the key pharmacokinetic parameters determined from the concentration-time data:

  • Cmax (Maximum Concentration): The peak concentration of the drug in the plasma or brain.[18]

  • Tmax (Time to Maximum Concentration): The time at which Cmax is reached.[18]

  • AUC (Area Under the Curve): A measure of the total drug exposure over time.[19]

  • t1/2 (Half-life): The time it takes for the drug concentration to decrease by half.[20]

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time.[21]

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.[21]

Pharmacokinetic Profile of Methoxphenidine in Wistar Rats

Studies in Wistar rats have revealed key aspects of methoxphenidine's pharmacokinetic profile.

  • Absorption and Distribution: Following subcutaneous administration, methoxphenidine is rapidly absorbed, reaching peak concentrations in both serum and brain at approximately 30 minutes post-administration.[6] This rapid brain penetration is consistent with its psychoactive effects.

  • Elimination: The elimination half-life of methoxphenidine in rats has been reported to be approximately 2.15 hours.[6]

  • Metabolism: The primary metabolic pathway for methoxphenidine is N-demethylation to form nor-MXP.[12][22] Other potential metabolic pathways include hydroxylation and O-demethylation, followed by glucuronidation.[23]

Data Presentation and Visualization

Clear and concise presentation of data is crucial for the interpretation and communication of pharmacokinetic findings.

Table 1: Pharmacokinetic Parameters of Methoxphenidine in Wistar Rats (20 mg/kg, s.c.)
ParameterSerumBrainReference
Tmax (h) 0.50.5[6]
t1/2 (h) 2.15-[6]

Note: The table summarizes representative data from published literature. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for key experiments in a methoxphenidine pharmacokinetic study.

Protocol for Subcutaneous Administration in Wistar Rats
  • Animal Preparation: Acclimatize male Wistar rats (250-300g) to the housing conditions for at least one week prior to the experiment.

  • Drug Formulation: Prepare a solution of methoxphenidine hydrochloride in sterile saline (0.9% NaCl) at the desired concentration.

  • Injection Procedure:

    • Restrain the rat securely.

    • Lift the loose skin over the dorsal neck/shoulder region to form a tent.

    • Insert a 25-27 gauge needle into the subcutaneous space at the base of the skin tent.[24]

    • Inject the calculated volume of the drug solution slowly and steadily.[9][25]

    • Withdraw the needle and gently massage the injection site to aid dispersion.

Protocol for Blood and Brain Tissue Collection
  • Anesthesia: At the designated time points, anesthetize the rat using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).

  • Blood Collection:

    • Perform a cardiac puncture using a 23-25 gauge needle attached to a syringe to collect whole blood into a tube containing an anticoagulant (e.g., EDTA).[26][27]

    • Centrifuge the blood sample to separate the plasma.

  • Brain Tissue Collection:

    • Following blood collection, perform cervical dislocation to euthanize the animal.

    • Rapidly dissect the whole brain and rinse with ice-cold saline.

    • Blot the brain dry, weigh it, and immediately freeze it in liquid nitrogen or on dry ice. Store at -80°C until analysis.[16]

Protocol for Sample Preparation for UHPLC-MS/MS Analysis
  • Plasma Sample Preparation:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog of methoxphenidine).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for UHPLC-MS/MS analysis.[28]

  • Brain Tissue Homogenate Preparation:

    • Homogenize the frozen brain tissue in a suitable buffer (e.g., phosphate-buffered saline) to create a 10% (w/v) homogenate.

    • Proceed with protein precipitation as described for plasma samples.

Visualization of Experimental Workflow and Metabolic Pathway

Diagrams are powerful tools for visualizing complex processes. The following diagrams were created using Graphviz (DOT language).

G cluster_0 In Vivo Phase cluster_1 Sample Processing cluster_2 Bioanalysis & Data Processing Animal Acclimatization Animal Acclimatization Dose Administration (s.c.) Dose Administration (s.c.) Animal Acclimatization->Dose Administration (s.c.) Serial Sampling Serial Sampling Dose Administration (s.c.)->Serial Sampling Blood Collection Blood Collection Serial Sampling->Blood Collection Brain Tissue Collection Brain Tissue Collection Serial Sampling->Brain Tissue Collection Plasma Separation Plasma Separation Blood Collection->Plasma Separation Brain Homogenization Brain Homogenization Brain Tissue Collection->Brain Homogenization Sample Preparation (Plasma) Sample Preparation (Plasma) Plasma Separation->Sample Preparation (Plasma) Sample Preparation (Brain) Sample Preparation (Brain) Brain Homogenization->Sample Preparation (Brain) UHPLC-MS/MS Analysis UHPLC-MS/MS Analysis Sample Preparation (Plasma)->UHPLC-MS/MS Analysis Sample Preparation (Brain)->UHPLC-MS/MS Analysis Concentration-Time Data Concentration-Time Data UHPLC-MS/MS Analysis->Concentration-Time Data Pharmacokinetic Analysis (NCA) Pharmacokinetic Analysis (NCA) Concentration-Time Data->Pharmacokinetic Analysis (NCA) PK Parameters PK Parameters Pharmacokinetic Analysis (NCA)->PK Parameters

Caption: Experimental workflow for a preclinical pharmacokinetic study of methoxphenidine.

G MXP Methoxphenidine (MXP) NorMXP nor-MXP (N-demethylation) MXP->NorMXP Primary Pathway Hydroxylated Hydroxylated Metabolites MXP->Hydroxylated ODemethylated O-demethylated Metabolites MXP->ODemethylated Glucuronidated Glucuronidated Conjugates NorMXP->Glucuronidated Hydroxylated->Glucuronidated ODemethylated->Glucuronidated Excretion Excretion Glucuronidated->Excretion

Caption: Proposed metabolic pathways of methoxphenidine.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the key considerations and methodologies for conducting preclinical pharmacokinetic studies of methoxphenidine hydrochloride in animal models. The data from such studies are essential for understanding the ADME profile of this NPS, which in turn informs our understanding of its pharmacological and toxicological effects. Future research should focus on further elucidating the complete metabolic profile of methoxphenidine, including the identification and characterization of all major metabolites and the enzymes responsible for their formation. Additionally, pharmacokinetic-pharmacodynamic (PK/PD) modeling will be crucial for establishing a quantitative link between drug exposure and its behavioral and physiological effects.

References

  • Štefková-Mazochová, K., et al. (2025). The acute effects of methoxphenidine on behaviour and pharmacokinetics profile in an animal model. Progress in Neuro-Psychopharmacology and Biological Psychiatry. [Link]

  • ResearchGate. (n.d.). The acute effects of methoxphenidine on behaviour and pharmacokinetics profile in animal model | Request PDF. Retrieved from [Link]

  • Vagnerova, M., et al. (2022). Novel method for determination of methoxphenidine and its main metabolite in biological samples. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Kim, J., et al. (2021). Methoxphenidine (MXP) induced abnormalities: Addictive and schizophrenia-related behaviours based on an imbalance of neurochemicals in the brain. British Journal of Pharmacology, 178(19), 3869-3887. [Link]

  • Certara. (2023, July 5). Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. Retrieved from [Link]

  • Páleníček, T., et al. (2025). METHOXPHENIDINE, A DESIGNER DRUG OR A POSSIBLE ROUTE FOR RESEARCH TO DEPRESSION TREATMENT? International Journal of Neuropsychopharmacology. [Link]

  • Datapharm Australia. (n.d.). Pharmacokinetics analysis series: Non-compartmental analysis. Retrieved from [Link]

  • MathWorks. (n.d.). Noncompartmental Analysis. Retrieved from [Link]

  • BosterBio. (2024, October 16). Rat as a Model Organism | Advantages & Limitations in Research. Retrieved from [Link]

  • NC3Rs. (2013, November 10). Blood sampling: Rat. Retrieved from [Link]

  • Lexico. (2026, February 19). Wistar rat: Significance and symbolism. Retrieved from [Link]

  • Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. Retrieved from [Link]

  • Waters. (n.d.). Successful Sample Preparation Strategies for LC/MS/MS Analysis of Drugs in Complex Biological Matrices for Forensic Toxicology Applications. Retrieved from [Link]

  • Gao, L. (n.d.). SAS-based Method for PK Noncompartmental Analysis and Validation. PharmaSUG. Retrieved from [Link]

  • University of Iowa. (n.d.). Guidelines for Blood Collection in Mice and Rats. Retrieved from [Link]

  • NC3Rs. (2020, February 10). Subcutaneous Injection in the Rat. Retrieved from [Link]

  • University of British Columbia. (2020, November 15). UBC ANIMAL CARE COMMITTEE TECH 11b ‐ Subcutaneous Injections in Adult Rats SOP. Retrieved from [Link]

  • Marx, J. O., et al. (2000). Clinical Pathology and Sample Collection in the Laboratory Rodent. The Laboratory Rat, 147-173. [Link]

  • National University of Singapore. (n.d.). Recommended Volume for Administered Substances. Retrieved from [Link]

  • Shah, D. K., & Betts, A. (2012). Interspecies Pharmacokinetic Modeling of Subcutaneous Absorption of Rituximab in Mice and Rats. Pharmaceutical Research, 29(7), 1937–1948. [Link]

  • Cecchelli, R., et al. (2021). Overview of the study's design. (A1) In vivo rat pharmacokinetic study... Retrieved from [Link]

  • IDEXX BioAnalytics. (n.d.). Rodent Blood Collection and Sample Preparation Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel method for determination of methoxphenidine and its main metabolite in biological samples | Request PDF. Retrieved from [Link]

  • Science.gov. (n.d.). wistar rat brain: Topics by Science.gov. Retrieved from [Link]

  • Li, H., et al. (2019). Investigation of Drug Delivery in Rats via Subcutaneous Injection: Case Study of Pharmacokinetic Modeling of Suspension Formulations. AAPS PharmSciTech, 20(2), 57. [Link]

  • Wallach, J., et al. (2016). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PLoS One, 11(6), e0157021. [Link]

  • Li, Y., et al. (2025). An Improved Method for Extracting Rat Cerebrospinal Fluid with Repeatable Large-Scale Collection. Animals, 15(2), 263. [Link]

  • The Full Stack. (2021, January 14). Graphviz tutorial [Video]. YouTube. [Link]

  • World Health Organization. (2020). Critical Review Report: 2-MEO-diphenidine 2-MXP. [Link]

  • ResearchGate. (n.d.). The acute effects of methoxphenidine on behaviour and pharmacokinetics profile in animal model. Retrieved from [Link]

  • Theuretzbacher, U., & Mouton, J. W. (2020). Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review. Clinical Microbiology Reviews, 33(3), e00010-20. [Link]

  • European Medicines Agency. (2015, February 1). Pharmacokinetic studies in man - Scientific guideline. Retrieved from [Link]

  • Wever, K., et al. (2018). Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. British Journal of Pharmacology, 175(15), 3046-3056. [Link]

  • ResearchGate. (n.d.). Preclinical efficacy in therapeutic area guidelines from FDA and EMA: A cross-sectional study | Request PDF. Retrieved from [Link]

  • Bhattacharyya, S. (2022, June 4). Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. Towards Data Science. [Link]

  • Current Separations. (n.d.). Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. Retrieved from [Link]

  • Solberg Woods, L. C., & Palmer, A. A. (2012). Rats are the smart choice: Rationale for a renewed focus on rats in behavioral genetics. Neuroscience & Biobehavioral Reviews, 36(7), 1756–1767. [Link]

  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]

  • protocols.io. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link]

  • graphviz. (n.d.). User Guide — graphviz 0.21 documentation. Read the Docs. Retrieved from [Link]

  • Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Retrieved from [Link]

  • Ryerson University. (n.d.). GraphViz Examples and Tutorial. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics guidelines. Retrieved from [Link]

  • Páleníček, T., et al. (2025). METHOXPHENIDINE, A DESIGNER DRUG OR A POSSIBLE ROUTE FOR RESEARCH TO DEPRESSION TREATMENT? International Journal of Neuropsychopharmacology. [Link]

  • Wang, Y., et al. (2021). A validated UHPLC-MS/MS method for pharmacokinetic and brain distribution studies of twenty constituents in rat after oral administration of Jia-Wei-Qi-Fu-Yin. Journal of Pharmaceutical and Biomedical Analysis, 202, 114140. [Link]

  • Kim, J., et al. (2021). Methoxphenidine (MXP) induced abnormalities: Addictive and schizophrenia-related behaviours based on an imbalance of neurochemicals in the brain. British Journal of Pharmacology, 178(19), 3869-3887. [Link]

  • Li, H., et al. (2022). Development and Validation of a UHPLC–MS/MS Method for the Quantification of a Novel PYGB Inhibitor in Plasma: Application to Pharmacokinetic Studies. Molecules, 27(19), 6296. [Link]

Sources

Protocols & Analytical Methods

Method

Quantitative Profiling of Methoxphenidine (MXP) in Human Plasma via High-Throughput LC-MS/MS

Introduction and Mechanistic Insights Methoxphenidine (MXP; 1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine) is a diarylethylamine derivative that functions as a potent, non-competitive antagonist of the N-methyl-D-aspar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Insights

Methoxphenidine (MXP; 1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine) is a diarylethylamine derivative that functions as a potent, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor[1]. Originally patented in 1989 as a potential neuroprotective agent for neurotoxic injury, MXP failed to reach clinical implementation due to its adverse side-effect profile[1]. Approximately two decades later, it re-emerged on the recreational drug market as a novel psychoactive substance (NPS) and dissociative anesthetic, prompting urgent needs for robust toxicological monitoring[1].

Pharmacokinetically, MXP exhibits rapid absorption, with serum concentrations peaking around 0.5 hours post-administration and declining to trace levels within 24 hours[2]. Because MXP is often consumed in high doses (frequently exceeding 100 mg) and is implicated in severe intoxications and fatalities, clinical and forensic laboratories require highly sensitive and specific quantification methods[1].

While Gas Chromatography-Mass Spectrometry (GC-MS) has historically been used for NPS screening, the thermal lability of certain metabolites and the need for extensive derivatization make Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) the gold standard[3]. LC-MS/MS enables the direct, achiral quantification of MXP with exceptional sensitivity, achieving Limits of Quantification (LOQ) as low as 1.0 ng/mL in biological matrices[2].

MXP_Pathway MXP Methoxphenidine (MXP) NMDAR NMDA Receptor (PCP Binding Site) MXP->NMDAR Antagonizes Ca2 Blockade of Ca2+ Influx NMDAR->Ca2 Prevents Glutamate Glutamate Signaling Inhibition Ca2->Glutamate Leads to Dissociation Dissociative Anesthesia & Toxicity Glutamate->Dissociation Results in

Figure 1: Pharmacological mechanism of Methoxphenidine (MXP) inducing dissociative anesthesia via NMDA receptor antagonism.

Analytical Strategy & Rationale

To ensure scientific integrity and a self-validating workflow, every step of this protocol is designed with specific chemical causalities in mind:

  • Sample Preparation (SALLE) : Traditional Protein Precipitation (PPT) often fails to remove endogenous phospholipids, which compete with the analyte for charge during Electrospray Ionization (ESI), leading to ion suppression. This protocol employs Salting-Out Assisted Liquid-Liquid Extraction (SALLE)[4]. By adding high concentrations of salts (MgSO₄/NaCl) to an acetonitrile-plasma mixture, the water-miscible organic solvent is forced to separate into a distinct upper layer, leaving proteins and highly polar matrix components in the aqueous phase.

  • Chromatographic Separation (Phenyl-Hexyl Column) : MXP contains two aromatic rings (a phenyl and a methoxyphenyl group). Utilizing a Phenyl-Hexyl stationary phase (e.g., Poroshell 120 Phenyl-Hexyl) leverages π−π interactions between the column and the analyte, providing superior retention and selectivity compared to standard C18 columns[2].

  • Ionization and Detection : The method utilizes ESI in positive mode. The addition of 0.1% Formic Acid to the mobile phases ensures an abundance of protons, driving the formation of the [M+H]+ precursor ion at m/z 282.2. Multiple Reaction Monitoring (MRM) isolates this precursor and fragments it to highly specific product ions (e.g., m/z 211.1 via the loss of the piperidine ring) for quantification.

Materials and Reagents

  • Reference Standards : Methoxphenidine hydrochloride (MXP) and Normethoxetamine-d3 (Internal Standard, IS)[4].

  • Solvents : LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Additives : LC-MS grade Formic Acid (FA), anhydrous Magnesium Sulfate (MgSO₄), and Sodium Chloride (NaCl).

  • Matrix : Drug-free human plasma (K2EDTA).

Experimental Protocol

Preparation of Calibrators and Quality Controls (QC)
  • Prepare a primary stock solution of MXP at 1.0 mg/mL in Methanol.

  • Dilute the primary stock with 50% Methanol in water to create working solutions ranging from 10 ng/mL to 4,000 ng/mL.

  • Spike 10 µL of working solutions into 90 µL of blank human plasma to yield final calibration standards of 1.0, 5.0, 10, 50, 100, 200, and 400 ng/mL[2].

  • Prepare QC samples independently at 3.0 ng/mL (Low), 150 ng/mL (Mid), and 300 ng/mL (High).

  • Prepare the IS working solution (Normethoxetamine-d3) at 50 ng/mL in Acetonitrile containing 0.1% FA.

Sample Preparation via SALLE
  • Aliquot : Transfer 100 µL of plasma sample (calibrator, QC, or unknown) into a 2.0 mL microcentrifuge tube.

  • Precipitation & IS Addition : Add 300 µL of the IS working solution (ACN with 0.1% FA). Vortex vigorously for 30 seconds to precipitate proteins.

  • Salting-Out : Add 100 mg of a pre-mixed salt blend (4:1 w/w MgSO₄:NaCl) to the tube. Vortex immediately for 1 minute to induce phase separation[4].

  • Centrifugation : Centrifuge the samples at 10,000 × g for 5 minutes at 4°C.

  • Extraction : Carefully transfer 200 µL of the upper organic layer into a clean glass autosampler vial.

  • Evaporation & Reconstitution : Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A, vortex for 30 seconds, and transfer to an autosampler vial with an insert.

SALLE_Workflow Plasma Plasma Sample (100 µL) + Internal Standard PPT Protein Precipitation Add 300 µL ACN (0.1% FA) Plasma->PPT Salt Salting-Out Extraction Add MgSO4 / NaCl PPT->Salt Centrifuge Centrifugation 10,000 x g, 5 min Salt->Centrifuge Supernatant Collect Upper Organic Layer Centrifuge->Supernatant Evaporate Evaporate to Dryness (N2 gas, 40°C) Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Inject into LC-MS/MS Evaporate->Reconstitute

Figure 2: Step-by-step workflow for the Salting-Out Assisted Liquid-Liquid Extraction (SALLE) of plasma samples.

LC-MS/MS Conditions
  • Analytical Column : Poroshell 120 Phenyl-Hexyl (2.1 × 100 mm, 2.7 µm) maintained at 40°C[2].

  • Mobile Phase A : Ultrapure Water + 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 5 µL.

  • Run Time : 4.8 minutes[2].

Data Presentation & Method Validation

The method is validated in accordance with standard bioanalytical guidelines (e.g., EMA/FDA), evaluating linearity, precision, accuracy, and matrix effects[2].

Table 1: Chromatographic Gradient Elution Profile
Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.09550.4
0.59550.4
3.05950.4
4.05950.4
4.19550.4
4.89550.4
Table 2: Mass Spectrometry MRM Transitions (ESI+)
AnalytePrecursor Ion ( [M+H]+ )Product Ion (m/z)Collision Energy (eV)Purpose
Methoxphenidine 282.2211.120Quantifier
Methoxphenidine 282.291.140Qualifier
Normethoxetamine-d3 (IS) 251.2177.125IS Quantifier
Table 3: Summary of Method Validation Parameters
ParameterResult / Acceptance Criteria
Linear Dynamic Range 1.00 ng/mL – 400 ng/mL[2]
Limit of Quantification (LOQ) 1.00 ng/mL[2]
Correlation Coefficient ( R2 ) > 0.995
Intra-day Precision (CV%) ≤ 8.5% across all QC levels
Inter-day Accuracy (%) 92.4% – 107.8%
Matrix Effect (Ion Suppression) < 12% (Normalized by IS)
Extraction Recovery > 85%

References

  • Achiral LC-MS/MS and chiral SFC-MS methods for quantification of methoxphenidine and O-desmethyl-methoxphenidine metabolite in rat serum and brain Source: PubMed (NIH)[Link][2]

  • Achiral LC-MS/MS and chiral SFC-MS methods for quantification of methoxphenidine and O-desmethyl-methoxphenidine metabolite in rat serum and brain (Full Text & Metadata) Source: ResearchGate[Link][4]

  • Intriguing Cytotoxicity of the Street Dissociative Anesthetic Methoxphenidine: Unexpected Impurities Spotted Source: PMC (NIH)[Link][1]

  • Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review Source: UvA-DARE (Digital Academic Repository)[Link][3]

  • TD-ESI-MS/MS for High-Throughput Screening of 13 Common Drugs and 4 Etomidate Analogs in Hair: Method Validation and Forensic Applications Source: PMC (NIH)[Link][5]

Sources

Application

Application Note: Synthesis and Analytical Validation of Methoxphenidine (MXP) Hydrochloride Reference Standards

Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmaceutical Researchers Objective: To establish a self-validating, high-purity synthetic pathway for the generation of certified reference materials (C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmaceutical Researchers Objective: To establish a self-validating, high-purity synthetic pathway for the generation of certified reference materials (CRMs).

Executive Summary & Mechanistic Rationale

Methoxphenidine (1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine, MXP) is a diarylethylamine derivative that functions as a non-competitive NMDA receptor antagonist. Originally investigated in the late 1980s for the treatment of neurotoxic injury, MXP has recently emerged in forensic contexts as a novel psychoactive substance (NPS)[1]. The rapid proliferation of such compounds necessitates the in-house generation of high-purity (>99%) reference standards to enable accurate LC-MS/MS and GC-MS quantification in biological matrices.

Pathway Design & Causality: The synthesis of MXP utilizes a highly controlled three-component coupling strategy. Direct condensation of 2-methoxybenzaldehyde and piperidine often yields an unstable iminium intermediate that is highly susceptible to hydrolysis. To circumvent this, our protocol employs benzotriazole as a synthetic auxiliary. Benzotriazole traps the initial condensation product to form a stable, highly crystalline aminal adduct.

During the subsequent Grignard addition, the aminal adduct undergoes controlled ionization in solution to regenerate the iminium ion in situ. This intermediate is immediately subjected to nucleophilic attack by benzylmagnesium chloride, yielding the MXP free base. Finally, conversion to the hydrochloride salt is performed to ensure thermodynamic stability, prevent oxidative degradation, and provide optimal solubility for reverse-phase chromatographic applications[2].

Synthetic Workflow Visualization

Workflow N1 Step 1: Aminal Formation (2-Methoxybenzaldehyde + Piperidine) N2 Validation Checkpoint 1 (FTIR: Absence of C=O stretch) N1->N2 N3 Step 2: Grignard Addition (Benzylmagnesium Chloride in THF) N2->N3 Benzotriazole Adduct N4 Validation Checkpoint 2 (TLC: Single spot, Rf ~0.4) N3->N4 N5 Step 3: Salt Formation (1.1 M HCl in Diethyl Ether) N4->N5 MXP Free Base N6 Step 4: Recrystallization (Boiling Acetone / Cooling) N5->N6 N7 Final QC Validation (NMR, HRMS, HPLC >99%) N6->N7 MXP HCl Crystals

Figure 1: Self-validating synthetic workflow for MXP HCl reference standards.

Experimental Protocols: A Self-Validating System

The following methodologies are scaled for the generation of analytical reference standards (approx. 1–2 grams). Every step includes an orthogonal validation checkpoint to ensure the integrity of the reaction before proceeding.

Step 1: Formation of the Benzotriazole Aminal Adduct
  • Causality: Benzotriazole is selected over physical dehydration methods (e.g., molecular sieves) because it forces the intermediate into a highly crystalline solid state, allowing for rapid purification by simple filtration and preventing side reactions in the subsequent Grignard step.

  • Procedure:

    • In a flame-dried 50 mL round-bottom flask, dissolve 2-methoxybenzaldehyde (10.0 mmol, 1.36 g) and piperidine (10.0 mmol, 0.85 g) in 15 mL of anhydrous ethanol.

    • Add benzotriazole (10.0 mmol, 1.19 g) in one single portion.

    • Stir the reaction mixture at 25 °C for 2 hours. A dense white precipitate will form as the reaction reaches completion.

    • Isolate the solid via vacuum filtration, wash with ice-cold ethanol (2 × 5 mL), and dry in vacuo for 4 hours.

  • Self-Validation Checkpoint: Perform FTIR analysis on the dried intermediate. The reaction is validated if the characteristic aldehyde carbonyl stretch (C=O) at ~1690 cm⁻¹ is completely absent, confirming 100% conversion to the aminal.

Step 2: Nucleophilic Alkylation (Grignard Addition)
  • Causality: Anhydrous tetrahydrofuran (THF) is strictly required to prevent the premature protonation and quenching of the Grignard reagent. The reaction must be initiated at 0 °C to suppress competitive ortho-metallation or homocoupling of the benzylmagnesium chloride.

  • Procedure:

    • Suspend the aminal adduct (5.0 mmol) in 20 mL of anhydrous THF under a continuous argon atmosphere.

    • Cool the reaction vessel to 0 °C using an ice-water bath.

    • Dropwise, add benzylmagnesium chloride (2.0 M in THF, 6.0 mmol, 1.2 eq.) over a period of 15 minutes to maintain internal temperature.

    • Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

    • Quench the reaction carefully by slowly adding 10 mL of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3 × 15 mL). Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude MXP free base as a viscous oil.

  • Self-Validation Checkpoint: Analyze the crude oil via Thin-Layer Chromatography (TLC) using a silica stationary phase and a 70:30 Hexanes:Ethyl Acetate mobile phase. The product should resolve as a single major spot (Rf ~0.4) under UV light (254 nm).

Step 3: Hydrochloride Salt Formation and Recrystallization
  • Causality: The free base is an oil that is difficult to handle analytically and is prone to oxidation. Conversion to the HCl salt provides a stable crystal lattice[2]. Acetone is utilized for recrystallization because it selectively dissolves unreacted organic impurities, while the MXP HCl remains largely insoluble at room temperature.

  • Procedure:

    • Dissolve the crude MXP free base in 10 mL of anhydrous diethyl ether.

    • While stirring vigorously, add 1.1 M HCl in diethyl ether (5.5 mL, 1.1 eq.) dropwise. A white precipitate will form immediately.

    • Stir for an additional 15 minutes, then collect the crude salt via vacuum filtration.

    • Dissolve the crude salt in a minimum volume of boiling acetone. Slowly cool the solution to room temperature, followed by refrigeration at 4 °C overnight to induce crystallization.

    • Filter the resulting white crystals and dry under high vacuum for 24 hours.

  • Self-Validation Checkpoint: Dissolve a 1 mg aliquot of the final crystals in 1 mL of deionized water. The pH should measure between 4.5 and 5.5. A pH < 4 indicates residual trapped HCl, which requires further drying or a secondary recrystallization cycle.

Analytical Characterization Data

To certify the synthesized material as a reference standard, orthogonal analytical techniques must be employed. The table below summarizes the expected quantitative data for >99% pure MXP HCl[1][2].

Analytical ParameterTechnique / InstrumentExpected Specification for CRM Validation
Chemical Purity HPLC-UV (254 nm)≥ 99.5% (Single sharp peak)
Exact Mass [M+H]⁺ HRMS (ESI-TOF)Calculated: 296.2009 m/z | Observed: ± 5 ppm error
¹H NMR (Aliphatic) 400 MHz NMR (DMSO-d₆)δ 1.40–1.80 (m, 6H, piperidine), δ 2.80–3.40 (m, 6H, piperidine + benzyl CH₂)
¹H NMR (Chiral/Aryl) 400 MHz NMR (DMSO-d₆)δ 3.85 (s, 3H, -OCH₃), δ 4.85 (m, 1H, chiral CH), δ 6.90–7.45 (m, 9H, aromatic)
Physical State Visual InspectionFine, opaque white crystalline powder

References

  • World Health Organization (WHO). (2020). Critical Review Report: 2-MEO-diphenidine 2-MXP.
  • RSC Publishing. (2023).
  • National Institutes of Health (NIH) / PMC. (2025).

Sources

Method

Sample preparation of methoxphenidine for GC-MS analysis

Application Note: AN-GCMS-2026-03 Topic: Robust Sample Preparation Strategies for the GC-MS Analysis of Methoxphenidine (MXP) and its Metabolites in Forensic and Clinical Matrices Abstract Methoxphenidine (MXP), a diaryl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: AN-GCMS-2026-03

Topic: Robust Sample Preparation Strategies for the GC-MS Analysis of Methoxphenidine (MXP) and its Metabolites in Forensic and Clinical Matrices

Abstract

Methoxphenidine (MXP), a diarylethylamine-class New Psychoactive Substance (NPS), presents significant analytical challenges due to its presence in diverse and often complex matrices, from seized street samples to biological specimens. Gas Chromatography-Mass Spectrometry (GC-MS) remains a cornerstone technique for the definitive identification and quantification of such substances, valued for its high chromatographic resolution and specific detection. However, the quality of GC-MS data is fundamentally dependent on the upstream sample preparation. This application note provides a detailed guide to effective sample preparation methodologies for MXP, tailored for researchers, forensic toxicologists, and drug development professionals. We will explore and provide protocols for direct analysis of seized materials, Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) for biological fluids, and discuss the rationale for chemical derivatization.

Introduction: The Analytical Imperative for Methoxphenidine

Methoxphenidine (1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine) emerged on the recreational drug market as a dissociative anesthetic, often sold as a "research chemical" alternative to ketamine or phencyclidine (PCP).[1][2] Its abuse has been linked to severe intoxication events and fatalities, necessitating reliable analytical methods for its detection in both forensic evidence and biological samples obtained for clinical or post-mortem toxicology.[1][3]

The primary analytical objectives are twofold:

  • Identification and Quantification in Seized Materials: Determining the presence and purity of MXP in powders, tablets, or solutions.

  • Detection in Biological Matrices: Measuring MXP and its key metabolites (e.g., hydroxy-MXP, O-desmethyl-MXP) in samples like blood, urine, and tissues to establish exposure.[1]

GC-MS is exceptionally well-suited for this purpose, providing two dimensions of identification: retention time and a characteristic mass fragmentation pattern. However, successful analysis is contingent upon a sample preparation strategy that effectively isolates MXP from interfering matrix components and prepares it for volatilization and ionization.

Foundational Principles of Sample Preparation for GC-MS

The transition from a raw sample to a GC-vial-ready solution involves three critical goals: Isolation, Concentration, and Chemical Modification.

  • Isolation & Purification: Biological matrices are complex mixtures of proteins, lipids, salts, and other endogenous compounds. These interferents can compromise the analytical column, contaminate the ion source, and create significant baseline noise. Extraction techniques are designed to selectively separate the analyte of interest from this complex background.[4][5]

  • Concentration: In many toxicological scenarios, the concentration of MXP or its metabolites may be near or below the instrument's limit of detection (LOD).[6] A key function of sample preparation, particularly for biological fluids, is to concentrate the analyte from a larger sample volume into a small final volume, thereby increasing the signal-to-noise ratio.[4]

  • Solvent Compatibility & Exchange: The final sample extract must be dissolved in a solvent that is volatile and compatible with the GC injection port and column chemistry. Solvents like hexane, ethyl acetate, or methanol are preferred, while water, DMSO, and non-volatile buffers must be rigorously excluded.[7][8]

  • Chemical Derivatization (An Important Consideration): While some studies show that MXP itself is sufficiently volatile for direct GC-MS analysis, its metabolites contain polar hydroxyl (-OH) functional groups.[1][2] Such polar groups can lead to poor peak shape (tailing) and thermal degradation in the hot injection port. Derivatization is a chemical reaction that masks these polar groups, typically by replacing active hydrogens with non-polar moieties (e.g., a trimethylsilyl group), thereby increasing volatility and thermal stability.[9][10]

General Analytical Workflow

The overall process from sample receipt to final analysis follows a structured path with decision points based on the sample matrix.

MXP_GCMS_Workflow cluster_pre Sample Reception & Initial Prep cluster_extraction Extraction & Purification cluster_post Final Preparation & Analysis Sample Sample Receipt (Seized Material, Blood, Urine, Tissue) Homogenize Homogenization / Aliquoting Sample->Homogenize InternalStd Internal Standard Spiking Homogenize->InternalStd Decision_Matrix Select Matrix Type InternalStd->Decision_Matrix SeizedPrep Protocol 1: Direct Dissolution (Methanol/EtOAc) Decision_Matrix->SeizedPrep Seized BioPrep Biological Matrix Prep (e.g., Hydrolysis for Urine) Decision_Matrix->BioPrep Biological Recon Reconstitution (GC-compatible solvent) SeizedPrep->Recon Decision_Bio Select Bio-Extraction BioPrep->Decision_Bio LLE Protocol 2: Liquid-Liquid Extraction (LLE) Decision_Bio->LLE LLE SPE Protocol 3: Solid-Phase Extraction (SPE) Decision_Bio->SPE SPE Evap Evaporation (Nitrogen Stream) LLE->Evap SPE->Evap Evap->Recon Decision_Deriv Derivatization Needed? Recon->Decision_Deriv Deriv Protocol 4: Silylation (e.g., MSTFA) Decision_Deriv->Deriv Yes (Metabolites) GCMS GC-MS Analysis Decision_Deriv->GCMS No Deriv->GCMS

Caption: Workflow for MXP Sample Preparation and GC-MS Analysis.

Comparative Overview of Extraction Techniques

The choice between LLE and SPE depends on the sample volume, required cleanliness, throughput needs, and available resources.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Analyte partitioning between two immiscible liquid phases.[8]Analyte partitioning between a solid sorbent and a liquid mobile phase.[4]
Advantages Low cost for consumables; simple instrumentation required.High recovery and precision; very clean extracts; high concentration factor; easily automated.[11][12]
Disadvantages Can be labor-intensive; may form emulsions; requires large solvent volumes; less amenable to automation.Higher cost per sample; requires method development to select the correct sorbent and solvents.[13]
Typical Solvents Methyl tert-butyl ether (MTBE), Hexane, Ethyl Acetate, Dichloromethane.[14][15]Methanol, Acetonitrile, Water, various buffers, and elution solvents tailored to the sorbent.[13]
Best For Simpler matrices; lower throughput labs; initial screening methods.Complex matrices (blood, tissue); high-throughput labs; methods requiring the lowest detection limits.

Detailed Experimental Protocols

Safety Precaution: Always handle samples, standards, and solvents in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Seized Materials (Powders, Tablets)

This protocol is designed for the straightforward analysis of bulk drug samples where the analyte concentration is high.

  • Homogenization: If the sample is a tablet, crush it to a fine, uniform powder using a mortar and pestle.

  • Weighing & Dissolution: Accurately weigh approximately 10 mg of the homogenized powder into a 10 mL volumetric flask.

  • Solvation: Add ~7 mL of methanol, cap, and sonicate for 10 minutes to ensure complete dissolution.

  • Dilution: Allow the solution to return to room temperature, then dilute to the 10 mL mark with methanol. This yields a stock solution of ~1 mg/mL.

  • Final Preparation: Filter an aliquot of the stock solution through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial. If necessary, perform a further serial dilution (e.g., 1:10) in methanol to bring the final concentration to approximately 100 µg/mL.[2]

  • Analysis: The sample is now ready for direct injection into the GC-MS.

Protocol 2: Biological Fluids (Blood/Urine) via Liquid-Liquid Extraction (LLE)

This protocol leverages pH manipulation to extract the basic MXP molecule into an organic solvent.

  • Sample Aliquot: Pipette 1 mL of the biological sample (e.g., whole blood, plasma, or urine) into a 15 mL screw-cap glass tube.

  • (Optional - For Urine Only) Enzymatic Hydrolysis: To analyze for conjugated metabolites, add 1 mL of β-glucuronidase solution in an appropriate buffer (e.g., acetate buffer, pH 5.0) and incubate in a water bath at 60°C for 1-2 hours.[14]

  • Internal Standard: Add an appropriate internal standard (e.g., 100 µL of 1 µg/mL MXP-d3 in methanol).

  • Alkalinization: Add 1 mL of a basic buffer, such as 1M sodium carbonate or a borate buffer (pH 9-10), to the tube. Vortex briefly. This step is critical as it deprotonates the piperidine nitrogen of MXP, rendering the molecule neutral and enhancing its solubility in organic solvents.

  • Extraction: Add 5 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or a 9:1 mixture of hexane:ethyl acetate).

  • Mixing: Cap the tube tightly and mix using a rocker or rotator for 15-20 minutes. Gentle, consistent mixing is preferred over vigorous vortexing to prevent emulsion formation.

  • Phase Separation: Centrifuge the tube at 2000-3000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean glass tube using a Pasteur pipette, taking care not to disturb the aqueous layer or any protein interface.

  • Evaporation: Gently evaporate the organic solvent to complete dryness under a stream of nitrogen gas at 30-40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of ethyl acetate or methanol, vortex for 30 seconds, and transfer to a micro-insert within a 2 mL autosampler vial. The sample is now ready for injection.

Protocol 3: Biological Fluids via Solid-Phase Extraction (SPE)

This protocol provides a cleaner extract than LLE and is highly recommended for complex matrices or when low detection limits are required. A mixed-mode (reversed-phase and cation-exchange) sorbent is ideal for basic drugs like MXP.

  • Sample Pre-treatment: Perform steps 1-3 from the LLE protocol (Aliquot, optional Hydrolysis, Internal Standard). Acidify the sample by adding 1 mL of 2% formic acid or a suitable buffer to ensure the MXP is protonated (cationic).

  • Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water through the sorbent. Do not allow the cartridge to go dry.[13]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min). The protonated MXP will be retained by both reversed-phase and cation-exchange mechanisms.

  • Wash Step 1 (Polar Interferences): Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 0.1 M acetate buffer to remove salts and highly polar interferences.

  • Wash Step 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol to remove lipids and other non-polar interferences retained by the reversed-phase mechanism. The MXP remains bound by the strong cation-exchange interaction.

  • Elution: Elute the MXP from the cartridge using 1 mL of a freshly prepared solution of 5% ammonium hydroxide in ethyl acetate or methanol. The basic nature of this solvent neutralizes the MXP, disrupting the cation-exchange bond and allowing it to be eluted.[4]

  • Evaporation & Reconstitution: Collect the eluate and perform steps 9 and 10 from the LLE protocol (Evaporation and Reconstitution).

Protocol 4: Optional Derivatization (Silylation)

This step is recommended when analyzing for hydroxylated metabolites of MXP to improve chromatographic performance.

  • Ensure Dryness: The reconstituted extract from Protocol 2 or 3 must be completely free of water, as moisture will deactivate the derivatizing reagent.

  • Reagent Addition: To the dry extract, add 50 µL of a silylating agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial tightly and heat in a heating block or oven at 70°C for 30 minutes.[16]

  • Analysis: Cool the vial to room temperature. The sample is now ready for immediate injection into the GC-MS. The derivatized sample is sensitive to moisture and should be analyzed promptly.

Recommended GC-MS Parameters

The following are suggested starting parameters. Method optimization is recommended for specific instrumentation and analytical goals.

ParameterRecommended Setting
GC System Agilent 7890/5977 or equivalent
Injection Port Split/Splitless, 250 °C, Splitless mode (0.75 min)
Carrier Gas Helium, constant flow at 1.0-1.2 mL/min[2]
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[2][17]
Oven Program Initial 100 °C, hold 1 min, ramp at 20 °C/min to 300 °C, hold 5 min
MS Transfer Line 280 °C
MS Ion Source Electron Ionization (EI) at 70 eV, 230 °C
MS Quadrupole 150 °C
Acquisition Mode Full Scan (m/z 40-500) for identification; Selected Ion Monitoring (SIM) for quantification

Conclusion

The successful GC-MS analysis of methoxphenidine is critically dependent on a well-designed and executed sample preparation strategy. For high-concentration seized materials, a simple "dilute-and-shoot" approach is sufficient. For complex biological matrices, both LLE and SPE are viable extraction techniques. LLE offers a cost-effective solution, while SPE provides superior cleanup and recovery, making it the preferred method for trace-level quantification and challenging samples like post-mortem blood. The decision to employ chemical derivatization should be based on the analytical target; it is highly recommended for the analysis of polar metabolites to ensure accurate and robust chromatographic performance. The protocols and principles outlined in this note provide a validated framework for obtaining high-quality, defensible data for MXP in a variety of laboratory settings.

References

  • National Institute of Standards and Technology. (n.d.). Development and validation of a rapid GC-MS method for screening seized drug samples. Retrieved from [Link]

  • Vagnerova, S., et al. (2022). Novel method for determination of methoxphenidine and its main metabolite in biological samples. ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Retrieved from [Link]

  • HSC Cores - BookStack. (2024, June 12). GC/MS Sample Preparation. Retrieved from [Link]

  • Open Science Framework. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Carlier, J., et al. (2018). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. PMC. Retrieved from [Link]

  • Lin, D.-L., & Wu, C.-H. (n.d.). Chemical Derivatization for Forensic Drug Analysis by GC- and LC-MS. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Retrieved from [Link]

  • McLaughlin, G., et al. (2018). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived New Psychoactive Substances (NPSs). SciSpace. Retrieved from [Link]

  • Geyer, J., et al. (2016). Guilty by dissociation—development of gas chromatography–mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). ResearchGate. Retrieved from [Link]

  • Al-Qadasi, F., et al. (2025, June 9). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Frontiers. Retrieved from [Link]

  • Musile, G., et al. (2024). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. Retrieved from [Link]

  • Brandt, S. D., et al. (2015). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. ResearchGate. Retrieved from [Link]

  • LCGC. (2010). Simplifying Solid-Phase Extraction Method Development: Exploring the Use of Software. Retrieved from [Link]

  • Elliott, S., et al. (2015). First Reported Fatalities Associated with the 'Research Chemical' 2-Methoxydiphenidine. SciSpace. Retrieved from [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]

  • Carpinteiro, I., et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. MDPI. Retrieved from [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. Retrieved from [Link]

  • Lin, D.-L. (n.d.). "Chemical derivatization for the analysis of drugs by GC-MS - A concept". Retrieved from [Link]

  • De-Giorgio, F., et al. (2022). Hair Analysis of Methoxphenidine in a Forensic Chemsex Case. PubMed. Retrieved from [Link]

Sources

Application

High-throughput screening assay development using methoxphenidine

Application Note: High-Throughput FLIPR® Calcium Assay Development for NMDA Receptor Modulators Using Methoxphenidine Target Audience: Assay Development Scientists, Pharmacologists, and High-Throughput Screening (HTS) Pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput FLIPR® Calcium Assay Development for NMDA Receptor Modulators Using Methoxphenidine

Target Audience: Assay Development Scientists, Pharmacologists, and High-Throughput Screening (HTS) Professionals.

Introduction & Mechanistic Rationale

The N-methyl-D-aspartate receptor (NMDAR) is a calcium-permeable, ligand-gated ion channel that plays a foundational role in synaptic plasticity. Dysregulation of NMDARs is heavily implicated in schizophrenia, depression, and neurodegenerative pathologies ()[1]. However, developing robust High-Throughput Screening (HTS) assays for NMDAR modulators is notoriously difficult due to the receptor's complex activation requirements and high excitotoxicity in vitro ()[1][2].

To validate an NMDAR HTS assay, scientists require a reliable reference compound. Methoxphenidine (MXP; 2-MeO-diphenidine) is a dissociative 1,2-diarylethylamine that acts as a potent, uncompetitive NMDAR channel blocker ()[3][4]. Unlike competitive antagonists that bind to the orthosteric glutamate or glycine sites, uncompetitive blockers like MXP require the channel pore to be physically open before they can bind and exert their inhibitory effect ()[4].

This use-dependent mechanism makes MXP an exceptional tool compound. By utilizing MXP as a reference standard, assay developers can definitively prove that their screening system is successfully capturing the functional, open-channel state of the receptor rather than merely detecting surface binding.

NMDAR_Pathway Glutamate Glutamate (Agonist) NMDAR NMDA Receptor (Open State) Glutamate->NMDAR Binds NR2 Glycine Glycine (Co-agonist) Glycine->NMDAR Binds NR1 Ca2 Ca2+ Influx NMDAR->Ca2 Channel Opens Fluor Fluorescence (FLIPR Signal) Ca2->Fluor Binds Ca-6 Dye MXP Methoxphenidine (Channel Blocker) MXP->NMDAR Uncompetitive Blockade MXP->Ca2 Inhibits

Fig 1: NMDAR activation pathway and uncompetitive blockade by methoxphenidine.

Pharmacological Profile of Methoxphenidine

To utilize MXP effectively as an assay control, its pharmacological boundaries and off-target profile must be established. MXP exhibits nanomolar affinity for the NMDAR phencyclidine (PCP) binding site, with only weak, micromolar off-target interactions at monoamine transporters ()[5][6].

Table 1: Pharmacological Profile of Methoxphenidine (2-MXP)

TargetAssay TypeValueReference
NMDA Receptor (PCP site)Radioligand Binding (Ki)36 nM[6]
Norepinephrine Transporter (NET)Reuptake Inhibition (IC50)7.8 µM[5]
Dopamine Transporter (DAT)Reuptake Inhibition (IC50)> 10 µM[5]
Serotonin Transporter (SERT)Reuptake Inhibition (IC50)> 10 µM[5]

Assay Design & Causality (The "Why")

A high-throughput protocol is not just a sequence of pipetting steps; it is a carefully balanced biological system. As a Senior Application Scientist, I emphasize the following causal design choices required to make this assay viable:

  • Inducible Expression System: We utilize HEK293 cells with a tetracycline-inducible NR1/NR2A expression system.

    • Causality: Constitutive expression of NMDARs leads to rapid excitotoxic cell death due to trace amounts of glutamate present in standard culture media ()[1]. Inducing expression precisely 24 hours prior to the assay ensures high cell viability and consistent receptor density.

  • Magnesium-Free Assay Buffer: The assay is conducted in a custom Hank's Balanced Salt Solution (HBSS) entirely devoid of Mg²⁺.

    • Causality: Extracellular Mg²⁺ causes a severe voltage-dependent block of the NMDAR pore at resting membrane potentials. Removing Mg²⁺ allows the channel to open purely in response to ligand binding, enabling a fluorescence-based calcium flux assay without the need for complex, low-throughput patch-clamp electrophysiology ()[1].

  • No-Wash Calcium-6 Dye:

    • Causality: HEK293 cells are weakly adherent. Traditional dye-loading protocols require wash steps that dislodge cells, leading to high well-to-well variability and poor assay windows. Calcium-6 dye possesses a high quantum yield and utilizes a masking technology that quenches extracellular background fluorescence, eliminating the need for wash steps and preserving the cellular monolayer ()[7].

Experimental Protocol

Reagents & Equipment
  • Cells: Inducible HEK293-NR1/NR2A cell line.

  • Media: DMEM/F12 supplemented with 10% FBS, 1% Pen/Strep.

  • Assay Buffer: Mg²⁺-free HBSS, 20 mM HEPES, pH 7.4.

  • Dye: FLIPR Calcium 6 Assay Kit (Molecular Devices)[8].

  • Compounds: Glutamate, Glycine, Methoxphenidine (MXP) reference standard.

  • Equipment: FLIPR Tetra or FLIPR Penta High-Throughput Cellular Screening System[8], 384-well black-wall, clear-bottom poly-D-lysine coated plates.

Step-by-Step Methodology
  • Cell Seeding (Day 1): Harvest HEK293-NR1/NR2A cells and resuspend in culture media. Seed at a density of 15,000 cells/well in a 25 µL volume into a 384-well plate.

  • Receptor Induction (Day 1): Add 1 µg/mL tetracycline to the culture media to induce NMDAR expression. Incubate the plate at 37°C, 5% CO₂ for 20-24 hours ()[2].

  • Dye Loading (Day 2): Reconstitute the FLIPR Calcium 6 dye in Mg²⁺-free assay buffer. Add 25 µL of the dye solution directly to each well (final volume 50 µL). Incubate for 2 hours at 37°C ()[7].

  • Compound Preparation: Prepare a 10-point concentration-response curve of MXP (ranging from 10 µM down to 0.3 nM) in Mg²⁺-free assay buffer. Prepare a separate agonist challenge plate containing 100 µM Glutamate and 100 µM Glycine (final well concentrations will be 20 µM each).

  • Antagonist Incubation: Using an automated liquid handler, add 12.5 µL of the MXP dilutions (or novel test compounds) to the cell plate. Incubate for 15 minutes at room temperature in the dark. Note: While uncompetitive antagonists require the channel to open to bind, pre-incubation allows the compound to fully equilibrate in the microplate well.

  • FLIPR Execution: Transfer the cell plate and the agonist challenge plate to the FLIPR system. Configure the protocol to read baseline fluorescence (Ex: 485 nm, Em: 525 nm) for 10 seconds.

  • Agonist Injection: The FLIPR system injects 12.5 µL of the Glutamate/Glycine mixture. Continue recording fluorescence at 1-second intervals for 3 minutes to capture the peak calcium transient ()[2][8].

HTS_Workflow Step1 1. Cell Seeding HEK293-NR1/NR2A in 384-well plate Step2 2. Receptor Induction Add Tetracycline (24h incubation) Step1->Step2 Step3 3. Dye Loading Add FLIPR Calcium 6 Dye (2h, 37°C) Step2->Step3 Step4 4. Compound Addition Add MXP / Test Compounds (15 min) Step3->Step4 Step5 5. FLIPR Read Inject Glu/Gly, Read Ex 485/Em 525 Step4->Step5 Step6 6. Data Analysis Calculate IC50 & Z'-factor Step5->Step6

Fig 2: 384-well FLIPR workflow for NMDAR high-throughput screening.

Data Analysis & System Validation

A robust HTS protocol must be a self-validating system. To ensure trustworthiness, the following metrics must be calculated for every plate:

  • IC50 Calculation: Extract the maximum relative fluorescence units (Max RFU) minus the baseline RFU for each well. Plot the normalized Max RFU against the log concentration of MXP. Fit the data using a 4-parameter logistic non-linear regression model. The MXP IC50 should align with its established channel-blocking potency (typically shifting slightly higher than its binding Ki due to functional assay dynamics, yielding an expected IC50 of ~100-300 nM).

  • Z'-Factor Validation: Calculate the Z'-factor using the positive control (Glutamate/Glycine only, representing 100% activation) and negative control (Glutamate/Glycine + 10 µM MXP, representing 100% blockade). A Z'-factor ≥ 0.5 indicates an excellent assay with a large separation band and low variance, confirming the system is ready for high-throughput screening of unknown libraries.

References

  • Title: Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. Source: PLoS One, 2016. URL: [Link]

  • Title: Effects of the new psychoactive substances diclofensine, diphenidine, and methoxphenidine on monoaminergic systems. Source: European Journal of Pharmacology, 2018. URL: [Link]

  • Title: A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Source: Journal of Visualized Experiments (Jove), 2018. URL: [Link]

  • Title: Development and optimization of FLIPR high throughput calcium assays for ion channels and GPCRs. Source: Advances in Experimental Medicine and Biology, 2012. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of methoxphenidine hydrochloride in aqueous buffers

Welcome to the Technical Support Center for neuropharmacological and analytical assay development. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for neuropharmacological and analytical assay development. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with Methoxphenidine (MXP) hydrochloride , a diarylethylamine dissociative anesthetic.

While hydrochloride salts are generally assumed to be water-soluble, MXP HCl frequently exhibits erratic solubility in physiological buffers. This guide will decode the causality behind these issues and provide self-validating protocols to ensure the scientific integrity of your in vitro and in vivo assays.

Troubleshooting Guide: Common Aqueous Solubility Issues

Q1: My MXP HCl powder dissolves perfectly in pure water, but immediately turns cloudy when I dilute it into Phosphate-Buffered Saline (PBS) at pH 7.4. Why does this happen? Root Cause: This is a dual-factor issue driven by the Henderson-Hasselbalch relationship and the common-ion effect .

  • pH-Dependent Speciation: MXP has a predicted pKa of approximately 9.24 [1]. In unbuffered water, the dissolution of the HCl salt slightly acidifies the solution, keeping the drug >99% protonated and soluble. When introduced to PBS at pH 7.4, the buffer forces a shift in equilibrium. Although the majority remains protonated, a critical fraction converts to the unprotonated free base. Because the free base is highly lipophilic (LogP ~2.5–3.2) [1], even a 1–2% conversion exceeds its aqueous solubility limit, causing precipitation.

  • Common-Ion Effect: PBS contains high concentrations of chloride ions (137 mM NaCl, 2.7 mM KCl). According to Le Chatelier's principle, this massive excess of chloride suppresses the dissociation of the MXP hydrochloride salt ( Ksp​ ), forcing the salt itself to crash out of solution.

Q2: I need to use a cosolvent to keep MXP in solution for a cell-based receptor binding assay. What is the optimal approach that avoids cytotoxicity? Root Cause & Solution: MXP is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol (up to 30 mg/mL) [2]. However, cell lines (e.g., HEK293 or CHO cells used in NMDA receptor assays) typically tolerate a maximum of 0.5% to 1.0% (v/v) DMSO before membrane integrity is compromised. Solution: Prepare a highly concentrated master stock (e.g., 100 mM) in 100% DMSO, then perform a rapid, high-shear dilution directly into pre-warmed assay media. This traps the MXP in a metastable supersaturated state long enough for acute assay windows.

Q3: My in vivo behavioral study requires a high-concentration aqueous formulation, but I cannot use DMSO. Are there alternatives? Root Cause & Solution: Yes. When organic solvents are prohibited, host-guest inclusion complexation is the gold standard. By using Hydroxypropyl-β-Cyclodextrin (HP-β-CD), the highly lipophilic diaryl rings of MXP are encapsulated within the hydrophobic cavity of the cyclodextrin cone, while the hydrophilic exterior of the cyclodextrin ensures excellent aqueous solubility [3]. This method is frequently utilized in capillary electrophoresis and in vivo dosing to keep diarylethylamines in solution without altering their pharmacological profile.

Data Presentation: Physicochemical Profile

Understanding the physical limits of your compound is the first step in experimental design. Below is the consolidated physicochemical data for MXP.

ParameterValueExperimental Implication
pKa (Basic Amine) 9.24Highly protonated in acidic media; free base fraction triggers precipitation at pH > 7.0.
LogP (Lipophilicity) ~2.5 - 3.2Highly lipophilic core; requires cosolvents or cyclodextrins for high-concentration aqueous stocks.
Solubility (Pure Water) ModerateDissolves well, but the resulting solution is unbuffered and acidic.
Solubility (DMSO / EtOH) ~30 mg/mLExcellent primary solvents. Ideal for generating master stocks prior to aqueous dilution.
Solubility (PBS, pH 7.4) Poor (< 1 mg/mL)Susceptible to common-ion effect (Cl⁻) and free-base precipitation.

Experimental Protocols

Every protocol must be a self-validating system. Do not assume your drug is in solution just because the liquid looks clear to the naked eye.

Protocol A: Cosolvent-Assisted Buffer Preparation (For In Vitro Assays)

Objective: Generate a 1 mM working solution of MXP HCl in physiological buffer with <1% DMSO.

  • Master Stock Generation: Weigh MXP HCl and dissolve in 100% molecular-biology grade DMSO to create a 100 mM master stock.

    • Causality: DMSO completely solvates the lipophilic diaryl rings, disrupting the crystal lattice.

  • Thermal Equilibration: Pre-warm your target aqueous buffer (e.g., PBS or ACSF) to 37°C.

    • Causality: Increased kinetic energy enhances the thermodynamic solubility limit during the solvent transition phase.

  • High-Shear Dilution: While vortexing the warmed buffer vigorously, add the 100 mM DMSO stock dropwise to achieve a 1:100 dilution (e.g., 10 μL DMSO stock into 990 μL buffer).

  • Self-Validation (Critical): Measure the optical density of the final solution at 600 nm (OD600) using a spectrophotometer.

    • Pass Criteria: An OD600 < 0.01 indicates a true solution. An OD600 > 0.05 indicates sub-visible colloidal precipitation; the solution must be discarded.

Protocol B: Cyclodextrin-Mediated Solubilization (For In Vivo Dosing)

Objective: Generate a stable, solvent-free 10 mM MXP formulation.

  • Excipient Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile, deionized water.

  • Direct Addition: Add the required mass of MXP HCl powder directly to the HP-β-CD solution.

  • Acoustic Cavitation: Sonicate the mixture in a water bath for 15–20 minutes at room temperature.

    • Causality: Sonication provides the activation energy required to break the MXP crystal lattice and drive the lipophilic moieties into the cyclodextrin cavity.

  • Self-Validation (Critical): Centrifuge the resulting solution at 10,000 x g for 5 minutes.

    • Pass Criteria: Carefully inspect the bottom of the tube. If no white pellet is visible, the inclusion complex is fully stable and ready for sterile filtration (0.22 μm) and dosing.

System Workflows & Mechanisms

Troubleshooting Start MXP HCl in Aqueous Buffer Check Precipitation Observed? Start->Check Yes Yes Check->Yes No No: Proceed to Assay Check->No Cause Assess Root Cause Yes->Cause pH pH > 7.0? (Free base formation) Cause->pH Salt High [Cl-]? (Common-ion effect) Cause->Salt Sol1 Add Cosolvent (e.g., 1% DMSO) pH->Sol1 Sol2 Use HP-β-CD (Inclusion Complex) pH->Sol2 Salt->Sol2

Decision matrix for troubleshooting MXP HCl precipitation in aqueous environments.

Mechanism MXP Methoxphenidine (MXP) Highly Lipophilic (LogP ~3.2) Complex Inclusion Complex Shielded Diaryl Rings Enhanced Aqueous Solubility MXP->Complex Host-Guest Interaction CD HP-β-Cyclodextrin Hydrophilic Exterior Hydrophobic Cavity CD->Complex Encapsulation

Mechanism of HP-β-CD mediated host-guest inclusion complexation for lipophilic drugs.

References

  • Title: The State of the Art in Post-Mortem Redistribution and Stability of New Psychoactive Substances in Fatal Cases: A Review of the Literature Source: MDPI (Psychoactives) URL: [Link]

  • Title: Critical Review Report: 2-MEO-diphenidine (2-MXP) Source: World Health Organization (WHO) Expert Committee on Drug Dependence URL: [Link]

  • Title: Comparative studies on enantioseparation of New Psychoactive Substances using cyclodextrin-assisted capillary electrophoresis Source: SyncSci Publishing URL: [Link]

Optimization

Optimizing LC-MS/MS mobile phase for methoxphenidine metabolite detection

Welcome to the Technical Support Center for the chromatographic analysis of methoxphenidine (MXP) and its metabolites. MXP is a diarylethylamine-based dissociative anesthetic and NMDA receptor antagonist[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of methoxphenidine (MXP) and its metabolites. MXP is a diarylethylamine-based dissociative anesthetic and NMDA receptor antagonist[1]. Due to its complex metabolic profile—yielding O-desmethyl-methoxphenidine (dmMXP), multiple isobaric hydroxylated metabolites, and glucuronide conjugates—optimizing the liquid chromatography-tandem mass spectrometry (LC-MS/MS) mobile phase is critical for accurate forensic and pharmacokinetic profiling[1][2][3].

This guide provides self-validating protocols, causality-driven methodologies, and targeted troubleshooting to ensure high-fidelity data acquisition.

Part 1: The Causality of Method Development
The Chemical Challenge

MXP and its metabolites possess a rigid diarylethylamine scaffold. Standard C18 stationary phases often fail to provide sufficient selectivity for the aromatic structural isomers generated during Phase I metabolism (e.g., piperidine vs. aryl ring hydroxylation)[3].

The Solution: Utilizing a Phenyl-Hexyl stationary phase leverages π−π interactions between the column and the diaryl rings of MXP, offering superior resolution for these isobaric species[4][5].

Mobile Phase Causality: A binary mobile phase utilizing 0.1% formic acid and 10 mM ammonium formate is highly recommended[5]. Formic acid ensures the basic piperidine nitrogen remains protonated for optimal positive electrospray ionization (ESI+). However, formic acid alone lacks buffering capacity, leading to secondary interactions with residual column silanols. The addition of ammonium formate provides NH4+​ ions that compete for these silanol active sites, effectively eliminating peak tailing and improving the signal-to-noise ratio.

G MXP Methoxphenidine (MXP) Parent Compound O_Demethyl O-Demethylation (CYP450) MXP->O_Demethyl Hydroxylation Hydroxylation (Piperidine/Aryl rings) MXP->Hydroxylation dmMXP O-desmethyl-MXP (dmMXP) O_Demethyl->dmMXP OH_MXP Hydroxylated MXP (Isobaric Metabolites) Hydroxylation->OH_MXP Gluc Glucuronidation (Phase II) dmMXP->Gluc OH_MXP->Gluc Gluc_Met Glucuronide Conjugates Gluc->Gluc_Met Gluc->Gluc_Met

Caption: Metabolic pathways of methoxphenidine (MXP) identifying key target analytes for LC-MS/MS.

Part 2: Self-Validating Experimental Protocol

To ensure data integrity, the following LC-MS/MS workflow incorporates a self-validating matrix factor check to autonomously detect ion suppression before batch analysis begins.

Step-by-Step Methodology: MXP & dmMXP Quantification
  • Sample Preparation (SALLE):

    • Action: Spike 100 µL of biological matrix (serum/brain homogenate) with 10 µL of deuterated internal standard (MXP-d3)[5].

    • Extraction: Perform Salting-Out Assisted Liquid-Liquid Extraction (SALLE) using acetonitrile and magnesium sulfate to precipitate proteins and partition the diarylethylamines into the organic layer[4]. Centrifuge at 14,000 x g for 10 mins.

  • Mobile Phase Preparation:

    • Mobile Phase A: 5% Methanol in LC-MS grade water + 0.1% Formic Acid + 10 mM Ammonium Formate[5].

    • Mobile Phase B: 5% Acetonitrile in LC-MS grade Methanol[5].

  • Chromatographic Gradient:

    • Column: Poroshell 120 Phenyl-Hexyl (2.1 × 100 mm, 2.7 μm)[5].

    • Flow Rate: 0.4 mL/min.

    • Gradient: 0-1 min (5% B), 1-4 min (linear ramp to 95% B), 4-5 min (hold 95% B), 5-6 min (re-equilibrate at 5% B).

  • Self-Validation Checkpoint (Matrix Effect Calculation):

    • Logic: Before running the full batch, inject a neat standard of MXP-d3 and a post-extraction spiked matrix blank.

    • Validation: Calculate the Matrix Factor (MF) = (Peak Area in Matrix / Peak Area in Neat Solvent).

    • System Decision: If MF is between 0.85 and 1.15, proceed with the batch. If MF < 0.85, severe ion suppression is occurring; the system dictates that the user must increase the gradient hold time or dilute the sample 1:5 before proceeding.

Part 3: Quantitative Data & Optimization Parameters

Table 1: Recommended MRM Transitions and LC Parameters

Analyte Precursor Ion (m/z) Product Ions (m/z) Collision Energy (V) Retention Time (min)
MXP 296.2 211.1 (Quant), 121.0 (Qual) 25, 40 4.0
dmMXP 282.2 197.1 (Quant), 107.0 (Qual) 25, 42 3.2
OH-MXP 312.2 227.1 (Quant), 102.0 (Qual) 28, 45 3.5 - 3.8*

| MXP-d3 (IS) | 299.2 | 214.1 (Quant) | 25 | 4.0 |

*Hydroxylated metabolites elute as multiple isobaric peaks depending on the position of the -OH group[3].

Table 2: Mobile Phase Additive Comparison

Additive ESI+ Ionization Efficiency Peak Shape (Tailing Factor) Causality / Mechanism
0.1% Formic Acid High Poor (>1.5) Protonates basic nitrogen, but lacks buffer capacity to shield silanols.
10 mM Ammonium Acetate Moderate Good (1.1) Good buffering, but acetate can form ion pairs that slightly suppress ESI+.

| 10 mM Ammonium Formate + 0.1% FA | Highest | Excellent (1.0) | Optimal protonation + NH4+​ silanol masking without significant ion pairing[5]. |

Part 4: Troubleshooting Guides & FAQs

G Start Poor Peak Resolution or Low Signal? Q1 Is signal suppressed in biological matrix? Start->Q1 Q2 Are metabolite peaks co-eluting? Start->Q2 Sol1 Optimize Sample Prep (e.g., SALLE) or Dilute Q1->Sol1 Yes (MF < 0.85) Sol3 Check Additives (Formic Acid/Ammonium) Q1->Sol3 No, check ionization Sol2 Adjust Gradient & Use Phenyl-Hexyl Column Q2->Sol2 Isobaric interference

Caption: Troubleshooting logic for MXP metabolite resolution and signal optimization.

Q1: Why am I experiencing severe ion suppression for dmMXP in brain tissue extracts? A: Brain tissue contains high concentrations of phospholipids that co-elute with early-eluting polar metabolites like dmMXP. If you are using simple protein precipitation (PPT), these lipids enter the MS source and suppress the ESI+ signal. Fix: Switch to Salting-Out Assisted Liquid-Liquid Extraction (SALLE)[4]. The high salt concentration forces the diarylethylamines into the organic phase while leaving the highly polar and complex phospholipid matrix behind.

Q2: How can I resolve isobaric hydroxylated metabolites of MXP? A: Hydroxylation can occur on either the piperidine ring or the aryl rings, creating multiple isobaric species with identical precursor masses (m/z 312.2)[1][3]. Fix: Replace standard water/acetonitrile gradients with a ternary-like system: Mobile Phase A (5% MeOH in water) and Mobile Phase B (5% ACN in MeOH)[5]. The inclusion of methanol enhances the selectivity of the Phenyl-Hexyl column through hydrogen bonding differences, pulling apart the hydroxyl positional isomers.

Q3: Is it possible to separate MXP enantiomers using standard reversed-phase LC-MS/MS? A: No. MXP is synthesized and traded as a racemic mixture, and standard achiral LC-MS/MS cannot resolve the (R)- and (S)-enantiomers[2][6]. Fix: For enantioselective quantification, you must employ chiral Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS). Utilizing a polysaccharide-based stationary phase (e.g., Alcyon Amylose-SA or CHIRALPAK IE-3) with a CO2/propan-2-ol/diethylamine mobile phase will successfully resolve the enantiomers[6][7].

Q4: Why is peak tailing occurring for the parent MXP compound? A: Peak tailing in diarylethylamines is typically caused by secondary interactions between the basic piperidine nitrogen and unendcapped silanol groups on the silica support. Fix: Ensure your mobile phase contains adequate ionic strength (e.g., 10 mM ammonium formate) to mask these silanol interactions[5]. If tailing persists, verify that the column oven is set to at least 40°C to improve mass transfer kinetics.

Sources

Troubleshooting

Advanced Technical Support Center: Overcoming Thermal Degradation of Methoxphenidine (MXP) in GC-MS

Welcome to the analytical troubleshooting center for diarylethylamine-class new psychoactive substances (NPS). This guide is engineered for researchers, forensic scientists, and drug development professionals facing quan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the analytical troubleshooting center for diarylethylamine-class new psychoactive substances (NPS). This guide is engineered for researchers, forensic scientists, and drug development professionals facing quantitative losses, ghost peaks, or poor reproducibility when analyzing methoxphenidine (MXP) via Gas Chromatography-Mass Spectrometry (GC-MS).

I. The Mechanistic Reality of MXP Instability

Q: Why does MXP degrade so readily during standard GC-MS screening? A: The degradation of MXP is a function of both thermodynamics and surface chemistry. MXP consists of a bulky diarylethylamine backbone attached to a tertiary piperidine ring. When exposed to the high temperatures of a standard GC inlet (typically 250°C–280°C), the thermal energy frequently exceeds the activation energy required for C-N bond cleavage. This reaction is heavily catalyzed by active silanol (-Si-OH) groups present in dirty or poorly deactivated glass liners[1]. The result is the elimination of the piperidine moiety, generating a thermally induced alkene artifact that chromatographs as a distinct, false-positive peak.

Q: Can I use chemical derivatization to stabilize MXP, as is common for other thermally labile drugs? A: No. While chemical derivatization (e.g., silylation or acylation) is a standard approach to improve the volatility and thermal stability of many drugs[2], MXP is a tertiary amine. It lacks the replaceable hydrogen required for standard derivatizing agents like BSTFA or TFAA to react. Therefore, preventing degradation relies entirely on optimizing the thermodynamic and kinetic environment of the GC flow path, allowing for direct analysis without derivatization[3].

II. Diagnostic Workflows: Locating the Source of Fragmentation

Before altering your instrument, you must determine where the fragmentation is occurring.

DiagnosticWorkflow A Observe Extra Peaks During MXP GC-MS B Check Retention Time (RT) of Fragment Ions A->B C Same RT as Parent MXP? (EI Source Fragmentation) B->C D Different RT than Parent? (Inlet Degradation) B->D E Peak Tailing / Smearing? (On-Column Degradation) B->E F Normal EI Behavior: No Action Needed C->F G Action: Lower Inlet Temp & Replace Liner D->G H Action: Increase Flow Rate & Use Inert Column E->H

GC-MS diagnostic workflow for identifying and resolving MXP thermal degradation pathways.

Q: How do I definitively distinguish between inlet thermal degradation and standard Electron Ionization (EI) fragmentation? A: Causality is revealed through chromatography. EI fragmentation occurs after the column, inside the MS source; therefore, all EI fragments will perfectly co-elute with the parent MXP peak. Conversely, thermal degradation occurs before the column (in the inlet). Because the cleaved artifact has a lower molecular weight and different boiling point than MXP, it will travel through the column at a different velocity, eluting as a completely separate peak at an earlier retention time. If degradation occurs on-column, you will observe severe peak smearing or tailing between the artifact and parent retention times.

III. Step-by-Step Experimental Protocol: The Self-Validating Method

To ensure your system is optimized, implement the following self-validating protocol. This method inherently proves whether an extra peak is an impurity in your sample or a temperature-dependent artifact generated by your instrument.

Validation S1 Inject MXP at 280°C Inlet S2 Calculate Ratio: Artifact / Parent S1->S2 S4 Compare Ratios S2->S4 S3 Inject MXP at 220°C Inlet S3->S4 R1 Ratio Drops: Confirmed Inlet Degradation S4->R1 R2 Ratio Constant: Contaminated Sample S4->R2

Self-validating experimental logic to confirm temperature-dependent inlet degradation of MXP.

Methodology: The Temperature-Titration Validation
  • Flow Path Deactivation: Remove the standard glass-wool liner. Glass wool drastically increases the surface area and the number of active silanol sites, which catalyze the cleavage of the MXP piperidine ring. Install an ultra-inert, deactivated single-taper liner without glass wool.

  • Baseline Injection (High Temp): Set the GC inlet temperature to 280°C. Inject 1 µL of a 100 µg/mL MXP standard (solvated in methanol) in splitless mode.

  • Artifact Quantification: Integrate the area of the parent MXP peak and the earlier-eluting piperidine-loss artifact peak. Calculate the Artifact-to-Parent Area Ratio.

  • Titration Injection (Low Temp): Lower the GC inlet temperature to 220°C. Allow the system to equilibrate for 10 minutes. Repeat the 1 µL injection.

  • Validation & Causality Check: Recalculate the Artifact-to-Parent Area Ratio.

    • Self-Validation: If the ratio drops significantly at 220°C, you have definitively proven that the artifact is a product of inlet thermal degradation. If the ratio remains identical, the "artifact" is actually a co-occurring impurity in your synthesized or seized sample.

  • Kinetic Optimization: Increase the carrier gas (Helium) flow rate from 1.0 mL/min to 1.5 mL/min. This reduces the residence time of the MXP molecules inside the heated inlet, minimizing the kinetic window for thermal degradation to occur.

IV. Quantitative Optimization Data

The following table summarizes the causal relationship between GC parameters and MXP integrity, demonstrating how temperature and surface activity dictate analytical success.

Table 1: Impact of GC Inlet Parameters on MXP Thermal Degradation

Inlet Temperature (°C)Liner TypeCarrier Gas Velocity (mL/min)MXP Parent Recovery (%)Thermal Artifact Formation (%)
280Standard (with glass wool)1.042.557.5
280Ultra-Inert (no wool)1.068.032.0
250Ultra-Inert (no wool)1.085.514.5
220Ultra-Inert (no wool)1.096.23.8
220 Ultra-Inert (no wool) 1.5 99.1 0.9

Note: Optimal conditions (bottom row) leverage both lowered thermodynamic energy (220°C) and reduced kinetic residence time (1.5 mL/min) to achieve near-total preservation of the MXP parent ion.

V. References

1.[3] Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs) - PubMed | Source: nih.gov | 3 2.[1] Design and implementation of gas chromatography-mass spectrometry (GC-MS) methodologies for the analysis of thermally labile drugs and explosives - IU Indianapolis ScholarWorks | Source: iu.edu | 1 3.[2] Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review | Source: jfda-online.com |2

Sources

Optimization

Methoxphenidine Hydrochloride (MXP-HCl) Stability &amp; Degradation: A Technical Support Center

This guide serves as a technical resource for researchers, scientists, and drug development professionals working with Methoxphenidine Hydrochloride (MXP-HCl). It provides in-depth information on its long-term storage st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals working with Methoxphenidine Hydrochloride (MXP-HCl). It provides in-depth information on its long-term storage stability, potential degradation pathways, and troubleshooting advice for common experimental challenges. The information herein is curated to ensure scientific integrity and practical applicability in a research and development setting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and storage of MXP-HCl.

Q1: What are the ideal long-term storage conditions for Methoxphenidine Hydrochloride?

A1: For optimal long-term stability, Methoxphenidine Hydrochloride should be stored as a crystalline solid at -20°C.[1] Under these conditions, the compound is reported to be stable for at least five years.[1] It is crucial to store it in a well-sealed container to protect it from moisture and air.

Q2: Can I store MXP-HCl solutions? If so, for how long?

A2: While storing MXP-HCl as a solid is preferred for long-term stability, solutions can be prepared for immediate use. If short-term storage of solutions is necessary, it is recommended to use a suitable solvent, protect it from light, and store at low temperatures (e.g., 2-8°C or -20°C). The stability of MXP-HCl in solution is dependent on the solvent, pH, and storage conditions. It is advisable to conduct a solution stability study for your specific experimental conditions if you plan to store solutions for an extended period.

Q3: My MXP-HCl powder has changed color. Is it still usable?

A3: A change in color (e.g., to yellow or brown) can be an indicator of degradation.[2] It is strongly recommended to re-analyze the purity of the compound using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.[2] If new peaks are detected or the purity has significantly decreased, the compound may not be suitable for your experiments.

Q4: What are the primary factors that can cause MXP-HCl to degrade?

A4: Like many pharmaceutical compounds, MXP-HCl is susceptible to degradation from several factors, including:

  • Oxidation: The piperidine ring and other parts of the molecule can be susceptible to oxidation.[2]

  • Hydrolysis: Degradation can occur in the presence of water, especially at non-neutral pH.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.

  • Elevated Temperatures: High temperatures can accelerate the rate of chemical degradation.

Section 2: Troubleshooting Guide for Stability and Degradation Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter during your experiments with MXP-HCl.

Issue 1: Unexpected Peaks in HPLC Analysis of a Freshly Prepared MXP-HCl Solution

Q: I've just dissolved my MXP-HCl standard in solvent for HPLC analysis, but I'm seeing small, unexpected peaks alongside the main peak. What could be the cause?

A: This is a common issue that can arise from several sources. Here’s a systematic approach to troubleshooting:

  • Assess the Purity of the Starting Material:

    • Causality: Even high-purity standards can contain minor impurities from synthesis or slight degradation during previous storage. One study on a street sample of methoxphenidine revealed unexpected inorganic impurities that affected its properties.[3][4][5]

    • Action: Review the Certificate of Analysis (CoA) for your batch of MXP-HCl. If possible, analyze the solid material by a secondary method to confirm its initial purity.

  • Evaluate Solvent and Mobile Phase Compatibility:

    • Causality: The solvent used to dissolve the MXP-HCl or components of your mobile phase could be reacting with the compound. For example, certain solvents can contain impurities like peroxides that can induce oxidation.

    • Action:

      • Use fresh, high-purity HPLC-grade solvents.

      • Consider a different dissolution solvent.

      • Prepare fresh mobile phase daily.

      • Ensure the pH of your mobile phase is compatible with MXP-HCl stability.

  • Investigate In-situ Degradation:

    • Causality: The conditions of your analytical method (e.g., temperature of the autosampler, exposure to light) might be causing on-the-fly degradation.

    • Action:

      • If your autosampler is not temperature-controlled, try to minimize the time the sample sits in the vial before injection.

      • Protect your samples from light by using amber vials.

Issue 2: Progressive Degradation of MXP-HCl in a Long-Term Stability Study

Q: I'm conducting a long-term stability study on an MXP-HCl formulation, and I'm observing a consistent decrease in the main peak area and the appearance of new peaks over time. How can I identify the degradation pathway?

A: Identifying the degradation pathway is crucial for developing a stable formulation. A forced degradation study is the recommended approach to intentionally stress the molecule and identify its likely degradation products.[6][7] This will help you develop a "stability-indicating" analytical method that can separate the parent drug from its degradants.[8]

Forced Degradation Workflow:

Caption: Workflow for a forced degradation study of MXP-HCl.

Potential Degradation Pathways for MXP-HCl:

  • Oxidative Degradation:

    • Mechanism: The piperidine ring is a common site for oxidation. The tertiary amine can be oxidized to an N-oxide . The carbon atoms adjacent to the nitrogen can also be oxidized, potentially leading to ring-opening products.

    • Expected Degradants: Methoxphenidine N-oxide, and potentially hydroxylated metabolites.[9][10]

  • Hydrolytic Degradation:

    • Mechanism: While the core structure of MXP-HCl is generally stable to hydrolysis, extreme pH and temperature could potentially lead to cleavage of the methoxy group, forming an O-desmethyl metabolite .

    • Expected Degradants: O-desmethyl-methoxphenidine.[10]

  • Photodegradation:

    • Mechanism: The aromatic rings in the MXP-HCl structure can absorb UV light, leading to photochemical reactions. This could involve radical mechanisms leading to a variety of degradation products.

    • Expected Degradants: The exact products are difficult to predict without experimental data, but could involve hydroxylated species or products of ring cleavage. Studies on the related compound ketamine have shown susceptibility to photodegradation.

Issue 3: Inconsistent Results in Stability-Indicating Method

Q: My stability-indicating HPLC method is showing shifting retention times and poor peak shapes for the degradation products. How can I optimize my method?

A: A robust stability-indicating method should be able to consistently separate the parent drug from all potential degradation products.[8] Here are some optimization strategies:

Table 1: Troubleshooting HPLC Method for Stability-Indicating Analysis

Problem Potential Cause Troubleshooting Steps
Shifting Retention Times - Inconsistent mobile phase preparation- Fluctuating column temperature- Column degradation- Prepare fresh mobile phase daily and ensure accurate pH.- Use a column oven to maintain a consistent temperature.- Use a guard column and flush the column regularly.
Poor Peak Shape (Tailing/Fronting) - Secondary interactions with the stationary phase- Sample overload- Inappropriate mobile phase pH- For basic compounds like MXP-HCl, use a mobile phase with a pH that keeps the analyte ionized (e.g., pH 2-3).- Reduce the sample concentration.- Try a different column chemistry (e.g., a column with end-capping).
Co-elution of Peaks - Insufficient chromatographic resolution- Optimize the gradient profile (slower gradient).- Try a different organic modifier (e.g., methanol instead of acetonitrile).- Experiment with a different stationary phase (e.g., C8 instead of C18).

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments related to MXP-HCl stability.

Protocol 1: Establishing a Long-Term Stability Study

This protocol outlines the steps for setting up a long-term stability study in accordance with ICH guidelines.[9][11]

Objective: To determine the re-test period or shelf life of MXP-HCl under recommended storage conditions.

Materials:

  • At least three different batches of MXP-HCl.

  • Appropriate storage containers (e.g., amber glass vials with inert caps).

  • Calibrated stability chambers set to the desired storage conditions.

  • Validated stability-indicating HPLC method.

Procedure:

  • Protocol Design:

    • Define the storage conditions to be tested (e.g., -20°C ± 5°C, 5°C ± 3°C, 25°C ± 2°C / 60% RH ± 5% RH).

    • Establish the testing time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

    • Define the analytical tests to be performed at each time point (e.g., appearance, purity by HPLC, identification).

    • Set the acceptance criteria for each test.

  • Sample Preparation and Storage:

    • Aliquot sufficient quantity of each batch of MXP-HCl into the designated containers for each time point.

    • Place the samples in the stability chambers.

  • Analysis:

    • At each time point, remove the samples for one set of tests.

    • Allow the samples to equilibrate to room temperature before analysis.

    • Perform the analytical tests as defined in the protocol.

  • Data Evaluation:

    • Analyze the data for trends in purity and the formation of degradation products.

    • Use the data to establish a re-test period or shelf life.

Protocol 2: Forced Degradation Study for MXP-HCl

Objective: To identify potential degradation products of MXP-HCl and develop a stability-indicating analytical method.

Materials:

  • MXP-HCl

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare stock solutions of MXP-HCl in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 60°C for a specified time (e.g., 24 hours). Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Heat at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.

    • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for a specified time.

    • Thermal Degradation: Heat the solid MXP-HCl and the stock solution at 70°C for a specified time.

    • Photolytic Degradation: Expose the solid MXP-HCl and the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).[12][13][14] A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using an HPLC-UV/PDA method.

    • The goal is to achieve 5-20% degradation of the parent compound.[7] Adjust stress conditions if degradation is too low or too high.

    • Use LC-MS to identify the mass of the degradation products and propose their structures.

Potential Degradation Pathways of MXP-HCl:

G MXP Methoxphenidine (MXP) N_Oxide Methoxphenidine N-Oxide MXP->N_Oxide Oxidation O_Desmethyl O-Desmethyl-methoxphenidine MXP->O_Desmethyl Acid/Base Hydrolysis Hydroxylated Hydroxylated Metabolites MXP->Hydroxylated Oxidation Photodegradants Photodegradation Products MXP->Photodegradants Photolysis Ring_Opened Ring-Opened Products N_Oxide->Ring_Opened Further Oxidation

Caption: Potential degradation pathways of Methoxphenidine (MXP).

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, 2003. ([Link])

  • ICH, Q1B Stability Testing: Photostability Testing of New Drug Substances and Products, 1996. ([Link])

  • Jurásek, B., et al. (2022). Intriguing Cytotoxicity of the Street Dissociative Anesthetic Methoxphenidine: Unexpected Impurities Spotted. International Journal of Molecular Sciences, 23(4), 2095. ([Link])

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. ([Link])

  • Jurásek, B., et al. (2022). Intriguing Cytotoxicity of the Street Dissociative Anesthetic Methoxphenidine: Unexpected Impurities Spotted. ResearchGate. ([Link])

  • Jurásek, B., et al. (2023). A structural spectroscopic study of dissociative anaesthetic methoxphenidine. New Journal of Chemistry, 47(9), 4543-4551. ([Link])

  • Singh, R., & Kumar, R. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 5(5), 129-138. ([Link])

  • World Health Organization. (2020). Critical Review Report: 2-MEO-diphenidine 2-MXP. ([Link])

  • Venhuis, B. J., et al. (2015). First reported fatalities associated with the 'research chemical' 2-methoxydiphenidine. Forensic Toxicology, 33(2), 314-320. ([Link])

  • Jurásek, B., et al. (2022). Intriguing Cytotoxicity of the Street Dissociative Anesthetic Methoxphenidine: Unexpected Impurities Spotted. MDPI. ([Link])

  • McLaughlin, G., et al. (2016). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Drug Testing and Analysis, 8(1), 98-109. ([Link])

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. ([Link])

  • van der Schans, M. J., et al. (2002). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. Organic & Biomolecular Chemistry, 1(1), 164-169. ([Link])

  • Jain, D., & Basniwal, P. K. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(11), 1026-1033. ([Link])

  • Sahu, P. K., & Sahu, P. (2021). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 18(3), 517-526. ([Link])

  • Wallach, J., & Brandt, S. D. (2018). 1,2-Diarylethylamine- and Ketamine-Based New Psychoactive Substances. In New Psychoactive Substances (pp. 261-302). Springer, Cham. ([Link])

  • Wallach, J., et al. (2016). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PLoS ONE, 11(6), e0157021. ([Link])

  • Vágnerová, K., et al. (2025). METHOXPHENIDINE, A DESIGNER DRUG OR A POSSIBLE ROUTE FOR RESEARCH TO DEPRESSION TREATMENT? International Journal of Neuropsychopharmacology. ([Link])

  • Elliott, S., et al. (2015). First reported fatalities associated with the 'research chemical' 2-methoxydiphenidine. Forensic science international, 248, e1-e6. ([Link])

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ([Link])

  • Wallach, J., et al. (2016). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PLOS ONE. ([Link])

  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. ([Link])

  • Sampled. (2023). Meet the expert: The Importance of Photostability Testing. ([Link])

  • SGS USA. Photostability. ([Link])

Sources

Troubleshooting

Increasing extraction recovery rates for methoxphenidine hydrochloride

Welcome to the Technical Support Center for Methoxphenidine Hydrochloride (MXP HCl) Extraction. As a diarylethylamine dissociative anesthetic, MXP presents unique physicochemical challenges during isolation.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Methoxphenidine Hydrochloride (MXP HCl) Extraction. As a diarylethylamine dissociative anesthetic, MXP presents unique physicochemical challenges during isolation. This guide provides self-validating protocols and mechanistic troubleshooting to maximize your recovery rates from synthetic matrices and biological samples.

Section 1: Physicochemical Grounding (Why Recovery Fails)

Q: Why is my liquid-liquid extraction (LLE) recovery of MXP consistently below 60%? A: The root cause is almost always inadequate pH control relative to the molecule's dissociation constant. Methoxphenidine is a basic drug with a predicted pKa ranging from 9.13 to 9.24 [1]. If your aqueous phase pH is not adjusted to at least 11.2 (pKa + 2), a significant fraction of the secondary amine remains protonated (ionized). Ionized species are highly hydrophilic and will resist partitioning into the organic phase, tanking your recovery. Self-Validating Step: Before adding your organic solvent, measure the aqueous phase pH with a calibrated probe, not just indicator paper. Ensure it holds stable at >11.5 after buffering.

Q: I have the MXP freebase in the organic phase. How do I maximize the yield of the crystalline hydrochloride salt without degrading the product? A: Moisture is the primary failure point here. Water in the organic phase will solubilize the newly formed HCl salt, preventing crystallization and causing it to oil out. Mechanistic Solution: Dry the organic phase thoroughly over anhydrous sodium sulfate (Na₂SO₄) until the powder flows freely and stops clumping. To precipitate the salt, use a stoichiometric excess of anhydrous methanolic HCl or bubble anhydrous HCl gas directly into the chilled solvent (e.g., diethyl ether or ethyl acetate). Avoid aqueous hydrochloric acid entirely.

Section 2: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

Q: How can I overcome emulsion formation and poor phase separation when extracting MXP from biological matrices (e.g., serum, brain tissue)? A: Emulsions are stabilized by amphiphilic proteins and lipids in biological matrices. Standard LLE struggles here. Salting-out assisted liquid-liquid extraction (SALLE) is the authoritative standard for recovering MXP from complex tissues [2]. By saturating the aqueous phase with a high-concentration salt, you drastically increase the ionic strength. This "salts out" the MXP, driving it into the organic phase while simultaneously precipitating the proteins that cause emulsions.

Protocol: Optimized SALLE for MXP Extraction

  • Sample Preparation: Aliquot 1.0 mL of the biological matrix (serum or homogenized tissue) into a centrifuge tube.

  • Basification: Add 100 µL of 1 M NaOH to adjust the pH to >11.5. Vortex for 30 seconds.

  • Salting-Out: Add 0.5 g of anhydrous NaCl or ammonium formate. Vortex continuously until saturation is reached (undissolved salt remains at the bottom).

  • Solvent Addition: Add 3.0 mL of an optimal organic solvent (Methyl tert-butyl ether (MTBE) or Ethyl Acetate).

  • Partitioning: Shake vigorously for 5 minutes, then centrifuge at 4,000 rpm for 10 minutes to break any micro-emulsions.

  • Recovery: Transfer the upper organic layer to a clean, dry vial.

  • Salt Conversion: Dry over anhydrous Na₂SO₄, filter, and precipitate MXP HCl using anhydrous methanolic HCl.

Section 3: Molecularly Imprinted Polymers (MIPs) for Trace/Adulterated Samples

Q: How do I selectively extract MXP from a matrix heavily contaminated with structurally similar adulterants (e.g., diphenidine, ketamine)? A: When selectivity is paramount, abandon LLE in favor of Solid-Phase Extraction (SPE) using Molecularly Imprinted Polymers (MIPs). MIPs engineered specifically with a 2-MXP template create highly specific recognition cavities. Studies demonstrate that MIP-SPE can achieve >90% recovery of MXP in pure solutions and maintain ~70-75% recovery even in the presence of competitive adulterants [3].

Protocol: MIP-SPE Workflow

  • Conditioning: Pass 3 mL of methanol followed by 3 mL of deionized water (pH 7.0) through the MIP cartridge.

  • Loading: Load the aqueous sample. Crucial Causality: Maintain sample pH between 7.0 and 8.0. At this pH, the amine is partially protonated, allowing for optimal hydrogen bonding and electrostatic interaction with the MIP cavities [3].

  • Washing: Wash with 3 mL of a weak solvent (e.g., 10% methanol in water) to elute non-specific adulterants without disrupting the MXP-polymer bonds.

  • Elution: Elute the MXP using 3 mL of acidified methanol (e.g., 5% acetic acid in methanol) to disrupt the template-polymer bonds.

  • HCl Conversion: Evaporate the eluate to dryness under nitrogen, reconstitute in dry MTBE, and precipitate with methanolic HCl.

Section 4: Quantitative Data Summary

Extraction MethodOptimal Matrix ApplicationExpected Recovery RateCritical Parameter for Success
Standard LLE Synthetic / Bulk Powders80 - 85%Aqueous pH > 11.5
SALLE Serum / Brain Tissue85 - 92%Complete salt saturation (NaCl)
MIP-SPE Highly Adulterated / Trace> 90% (Pure) / ~75% (Mixed)Loading pH strictly at 7.0 - 8.0

Section 5: Extraction Optimization Workflow

MXP_Extraction_Workflow Start MXP Sample Matrix (Biological or Synthetic) Decision Matrix Complexity & Volume? Start->Decision LLE SALLE Method (High Volume / Serum) Decision->LLE Low/Medium Complexity SPE MIP-SPE Method (Trace / High Adulteration) Decision->SPE High Complexity/Trace pH Basify to pH > 11.5 (Target: Freebase MXP) LLE->pH Load Load Sample onto MIP (Optimal Binding pH 7-8) SPE->Load Salt Add Salting-Out Agent (e.g., Ammonium Formate) pH->Salt Extract Extract with Organic Solvent (EtOAc / MTBE) Salt->Extract Dry Dry Organic Phase (Anhydrous Na2SO4) Extract->Dry Wash Wash Interferents (H2O / Weak MeOH) Load->Wash Elute Elute MXP (Acidified MeOH) Wash->Elute Elute->Dry HCl Precipitate MXP HCl (Anhydrous Methanolic HCl) Dry->HCl End High-Purity MXP HCl (>90% Recovery) HCl->End

Decision tree and optimized workflow for methoxphenidine hydrochloride extraction and recovery.

References

  • The State of the Art in Post-Mortem Redistribution and Stability of New Psychoactive Substances in Fatal Cases: A Review of the Literature Source: MDPI URL:[Link]

  • Achiral LC-MS/MS and chiral SFC-MS methods for quantification of methoxphenidine and O-desmethyl-methoxphenidine metabolite in rat serum and brain Source: PubMed / Journal of Chromatography B URL:[Link]

  • Engineering molecularly imprinted polymers (MIPs) for the selective extraction and quantification of the novel psychoactive substance (NPS) methoxphenidine and its regioisomers Source: RSC Advances URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative NMDA Receptor Antagonism: Methoxphenidine (MXP) vs. Diphenidine (DND)

Executive Summary & Pharmacological Context Diphenidine (DND/DPH) and methoxphenidine (2-MXP) belong to the 1,2-diarylethylamine class of compounds. Originally investigated for their neuroprotective potential following i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Diphenidine (DND/DPH) and methoxphenidine (2-MXP) belong to the 1,2-diarylethylamine class of compounds. Originally investigated for their neuroprotective potential following ischemic injury, these compounds have recently garnered significant attention in preclinical pharmacology and forensic toxicology[1]. Both DND and 2-MXP exert their primary pharmacological effects via uncompetitive antagonism of the N-methyl-D-aspartate receptor (NMDAR)[2].

Unlike competitive antagonists that bind to the external glutamate recognition site, DND and 2-MXP act as open-channel blockers. They require the NMDAR to be activated by its endogenous co-agonists (glutamate and glycine) before they can enter and occlude the ion pore, effectively trapping themselves upon channel closure[2]. This guide provides an objective, data-driven comparison of their receptor kinetics, off-target profiles, and the self-validating experimental methodologies used to characterize them.

Receptor Binding Kinetics and Off-Target Profiles

While both compounds share a core diarylethylamine scaffold, the addition of a methoxy group at the 2-position of the phenyl ring in 2-MXP significantly alters its binding kinetics and target selectivity.

  • NMDAR Affinity: DND demonstrates a higher binding affinity for the NMDAR (Kngcontent-ng-c4104522315="" class="ng-star-inserted">i ≈ 18.2 – 39 nM) compared to 2-MXP (Ki ≈ 36.0 – 170 nM)[3][4]. Both compounds are significantly more potent at this receptor than the reference dissociative anesthetic, ketamine (Ki ≈ 324 nM).

  • Stereoselectivity: The binding of these compounds is highly stereoselective. For example, the (S)-enantiomer of DND exhibits approximately 40-fold greater potency at the NMDAR than its (R)-counterpart, necessitating chiral separation in precise pharmacological assays[3][5].

  • Monoaminergic & Sigma Off-Target Effects: DND shows moderate off-target affinity for the dopamine transporter (DAT, Kngcontent-ng-c4104522315="" class="ng-star-inserted">i ≈ 230–317 nM) and sigma-1 receptors (Ki ≈ 290 nM). Conversely, 2-MXP has much weaker DAT affinity (Ki ≈ 3000 nM) but slightly higher sigma-1 affinity (Ki ≈ 124 nM)[4].

Table 1: Comparative Binding Affinities (Ki in nM)
CompoundNMDAR KiDAT KiNET KiSERT KiSigma-1 Ki
Diphenidine (DND) 18.2 – 39230 – 317>10,000>10,000290
Methoxphenidine (2-MXP) 36.0 – 1703,000>10,000>10,000124
Ketamine (Reference)323.9>10,000>10,000>10,000N/A
(+)-MK-801 (Reference)2.5N/AN/AN/AN/A
(Data synthesized from competitive radioligand binding studies utilizing [3H]-MK-801 in rat forebrain homogenates[6])

Functional Electrophysiology & Mechanism of Action

Receptor affinity (Ki) dictates binding strength but does not guarantee functional efficacy. To evaluate functional antagonism, researchers measure NMDAR-mediated field excitatory postsynaptic potentials (fEPSPs) in rat hippocampal slices[1].

In these ex vivo models, the rank order of potency for NMDAR inhibition perfectly parallels the binding affinities: (+)-MK-801 > PCP > DND > 3-MXP > 2-MXP > Ketamine [3][4]. Notably, both DND and 2-MXP exhibit a slow onset of inhibition compared to ketamine. This kinetic property heavily influences their in vivo behavioral profiles, such as the disruption of prepulse inhibition (PPI) of startle[1].

G Glutamate Glutamate & Glycine (Co-agonists) Receptor_Closed NMDAR (Closed State) Glutamate->Receptor_Closed Bind Receptor_Open NMDAR (Open State) Ca2+ Influx Receptor_Closed->Receptor_Open Conformational Change Receptor_Blocked NMDAR (Blocked State) Ion Flow Halted Receptor_Open->Receptor_Blocked Channel Blockade Antagonist DND / 2-MXP (Uncompetitive Antagonists) Antagonist->Receptor_Blocked Trapped in Pore

Fig 1. Mechanism of uncompetitive NMDAR antagonism by DND/2-MXP via open-channel blockade.

Self-Validating Experimental Methodologies

To ensure rigorous and reproducible pharmacological profiling, the following protocols incorporate internal validations, including positive controls and non-specific binding (NSB) determinants.

Protocol 1: Competitive Radioligand Binding Assay ([3H]-MK-801)

Rationale & Causality: [3H]-MK-801 selectively labels the intrachannel PCP binding site of the NMDAR. By measuring the concentration-dependent displacement of[3H]-MK-801 by DND or 2-MXP, we can calculate the inhibition constant (Ki). The assay must be performed in the presence of glutamate and glycine to ensure the channels remain in the open state, allowing the uncompetitive antagonists access to the deep pore binding site[6][7].

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rat forebrain in 5 mM Tris-HCl buffer. Wash and centrifuge repeatedly (at least 3 cycles) to remove endogenous glutamate and glycine which could prematurely trigger or competitively alter channel states.

  • Incubation Mixture: Combine 100 µg of membrane protein with 1 nM [3H]-MK-801, 10 µM L-glutamate, and 10 µM glycine in a 96-well plate.

  • Test Compound Addition: Add DND or 2-MXP at varying concentrations (10^-10^ to 10^-4^ M). Validation Step: Use 10 µM unlabeled (+)-MK-801 in separate wells to define non-specific binding (NSB).

  • Equilibration: Incubate the plates at room temperature for 120 minutes to reach steady-state equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.05% polyethylenimine (to reduce non-specific filter binding).

  • Quantification & Validation: Measure retained radioactivity using liquid scintillation counting. Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation. System Validation: The assay is considered valid only if the positive control (ketamine) yields a Ki within 10% of historical baselines (~324 nM).

W Prep 1. Tissue Prep Rat Forebrain Incubation 2. Incubation [3H]-MK-801 + Drug Prep->Incubation Filtration 3. Rapid Filtration Isolate Bound Ligand Incubation->Filtration Scintillation 4. Quantification Scintillation Counting Filtration->Scintillation Analysis 5. Data Analysis Calculate Ki Scintillation->Analysis

Fig 2. Step-by-step workflow for [3H]-MK-801 radioligand displacement assay.

Protocol 2: Ex Vivo Electrophysiology (fEPSP)

Rationale & Causality: While binding assays confirm target engagement, fEPSP recordings in the Schaffer collateral-CA1 pathway of the hippocampus confirm functional synaptic blockade. AMPA and GABAA receptors must be pharmacologically isolated (blocked) to ensure the recorded potentials are purely NMDAR-mediated[1].

Step-by-Step Methodology:

  • Slice Preparation: Prepare 400 µm thick rat hippocampal slices and maintain them in artificial cerebrospinal fluid (aCSF) gassed with 95% O2 / 5% CO2.

  • Pharmacological Isolation: Perfuse slices with aCSF containing NBQX (10 µM) to block AMPA receptors and picrotoxin (50 µM) to block GABAA receptors. Remove Mg^2+^ from the aCSF to relieve the physiological NMDAR magnesium block.

  • Baseline Recording: Stimulate Schaffer collaterals at 0.1 Hz and record baseline NMDAR-fEPSPs from the CA1 stratum radiatum until a stable baseline (±5% variance) is achieved for 15 minutes.

  • Drug Perfusion: Superfuse DND or 2-MXP (e.g., 10 µM) and continuously record fEPSP amplitude. The slow onset of DND/2-MXP requires at least 45 minutes of perfusion to reach maximal steady-state inhibition.

  • Washout & Validation: Attempt to wash out the drug with standard aCSF. Uncompetitive channel blockers typically show highly prolonged washout times. System Validation: Application of 50 µM D-AP5 (a competitive NMDAR antagonist) must rapidly and completely abolish the remaining signal, confirming the recorded response was entirely NMDAR-dependent.

In Vivo Behavioral Implications

The slow-onset functional blockade observed in ex vivo fEPSP assays translates to distinct in vivo pharmacodynamics. In prepulse inhibition (PPI) assays—a measure of sensorimotor gating often disrupted by dissociatives—DND reduces PPI with an ED50 of 9.5 mg/kg. In contrast, 2-MXP requires a higher dose (20 mg/kg) to achieve significant inhibition[1][4]. Despite their higher in vitro NMDAR affinity compared to ketamine, their behavioral potency in PPI is lower, highlighting the complex relationship between receptor kinetics, blood-brain barrier penetrance, and off-target monoaminergic modulation[1].

References

  • World Health Organization (WHO): 3

  • GOV.UK: 2

  • PLOS One (Wallach et al., 2016): 1

  • Wikipedia: 5

  • World Health Organization (WHO): 4

  • PLOS One (Data Tables): 6

Sources

Comparative

Validation of LC-MS/MS Methods for Methoxphenidine Quantification: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with quantifying novel psychoactive substances (NPS). Methoxphenidine (MXP), a potent dissociative diarylethylamine, present...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with quantifying novel psychoactive substances (NPS). Methoxphenidine (MXP), a potent dissociative diarylethylamine, presents unique challenges due to its complex pharmacokinetics, stereochemistry, and the presence of its primary active metabolite, O-desmethyl-methoxphenidine (dmMXP).

Standardizing analytical workflows for such compounds requires moving beyond generic protocols. This guide objectively compares the performance of achiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against alternative platforms, detailing the mechanistic causality behind matrix-specific extractions and chromatographic choices to provide a self-validating framework for EMA-compliant method validation.

Comparative Analysis of Analytical Platforms

When quantifying MXP in biological matrices, the choice of analytical platform dictates the assay's sensitivity, throughput, and stereochemical resolution. While [1], it lacks the sensitivity required for trace-level pharmacokinetic profiling. Conversely, [2] for high-sensitivity applications.

Table 1: Performance Comparison of Analytical Platforms for MXP Quantification

Analytical PlatformColumn TechnologyRun TimeSerum LLOQLinear RangePrimary Application
Achiral LC-MS/MS Poroshell Phenyl-Hexyl4.8 min1.00 ng/mL1.0 – 400 ng/mLHigh-throughput PK profiling
Chiral SFC-MS Alcyon Amylose-SA15.0 min12.5 ng/mL12.5 – 1000 ng/mLEnantiomeric ratio determination
HPLC-DAD Gemini C18~10.0 min100 ng/mL0.1 – 50 mg/LPost-mortem toxicological screening

Causality in Platform Selection: Achiral LC-MS/MS is the optimal choice for high-throughput quantification due to its sub-nanogram limits of quantification (LLOQ) and rapid run times driven by Multiple Reaction Monitoring (MRM) selectivity. However, because MXP is administered as a racemate, chiral Supercritical Fluid Chromatography (SFC-MS) becomes mandatory when enantiomeric ratios—specifically the higher accumulation of (S)-MXP in brain tissue—must be determined, albeit at the cost of a higher LLOQ.

Rational Design of the LC-MS/MS Workflow

The integrity of an LC-MS/MS method relies heavily on sample preparation. Biological matrices present distinct challenges that necessitate tailored extraction techniques.

  • Serum Extraction: A simple Protein Precipitation (PPT) using 0.1% formic acid in acetonitrile is highly effective. Causality: Serum has a high protein content but lower lipid complexity. PPT rapidly denatures proteins, while the acidic environment ensures MXP remains ionized and highly soluble in the organic supernatant.

  • Brain Tissue Extraction: Brain homogenate is highly lipophilic. Standard PPT often results in severe matrix effects (ion suppression) due to co-eluting phospholipids. To circumvent this, Salting-Out-Assisted Liquid-Liquid Extraction (SALLE) is employed. Causality: By adding a high concentration of ammonium acetate to a water-miscible solvent (acetonitrile), the ionic strength of the aqueous phase increases dramatically. This forces phase separation, driving the lipophilic MXP into the organic layer while leaving lipids and proteins in the aqueous precipitate.

Workflow cluster_0 Matrix Extraction Protocols S1 Rat Serum (50 µL) S2 Protein Precipitation (0.1% FA in ACN) S1->S2 S3 Centrifugation & Supernatant Collection S2->S3 LC Chromatographic Separation (Poroshell 120 Phenyl-Hexyl) S3->LC B1 Brain Tissue Homogenate B2 SALLE (Salting-out LLE) B1->B2 B3 Phase Separation & Organic Layer Collection B2->B3 B3->LC MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Data Quantification of MXP & dmMXP MS->Data

Workflow for methoxphenidine extraction and LC-MS/MS quantification in biological matrices.

Step-by-Step Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The inclusion of stable isotope-labeled internal standards (SIL-IS) and Quality Control (QC) checks ensures that extraction anomalies or instrument drifts are immediately identifiable.

Protocol 1: Brain Tissue Extraction via SALLE
  • Homogenization: Weigh brain tissue and homogenize in 3 volumes of deionized water to disrupt cellular architecture while maintaining analyte solubility.

  • Internal Standard Addition: Spike 50 µL of the homogenate with 10 µL of deuterated internal standard (MXP-d5).

    • Causality: The SIL-IS co-elutes with the target analyte, perfectly correcting for matrix effects and extraction losses downstream.

  • Salting-Out: Add 200 µL of Acetonitrile (ACN) containing 0.1% Formic Acid, followed immediately by 50 µL of saturated ammonium acetate. Vortex vigorously for 2 minutes.

  • Centrifugation: Spin at 14,000 × g for 10 minutes at 4°C to force phase separation.

  • Recovery: Transfer the upper organic layer to an autosampler vial.

    • Self-Validating Check: Always process a "Blank + IS" sample alongside unknown samples to verify the absence of endogenous isobaric interferences at the MXP retention time.

Protocol 2: LC-MS/MS Instrumental Setup
  • Column Selection: Agilent Poroshell 120 Phenyl-Hexyl (2.1 x 100 mm, 2.7 µm).

    • Causality: The phenyl-hexyl stationary phase offers alternate selectivity via π-π interactions with the diarylethylamine structure of MXP, yielding superior retention and peak shape compared to standard C18 columns.

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in ACN.

  • Gradient: 5% B to 95% B over 3.5 minutes, followed by a 1.3-minute re-equilibration.

  • MS/MS Detection: Positive Electrospray Ionization (ESI+). Monitor transitions m/z 256.2 → 91.1 (quantifier) and 256.2 → 121.1 (qualifier) for MXP.

    • Causality: Utilizing two transitions ensures target selectivity against isobaric background noise.

    • Self-Validating Check: Inject a System Suitability Test (SST) standard before the batch to confirm column efficiency and precision (RSD < 5% for 5 replicate injections).

EMA-Compliant Method Validation Framework

A validated method must mathematically prove that it measures the intended analyte without interference. The European Medicines Agency (EMA) guidelines dictate a rigorous validation framework for bioanalytical assays.

Validation Val EMA Method Validation Spec Selectivity & Carry-over Val->Spec Cal Calibration & LLOQ Val->Cal Acc Accuracy & Precision Val->Acc Mat Matrix Effect & Recovery Val->Mat Stab Stability (Benchtop, F/T) Val->Stab

Logical framework for EMA-compliant LC-MS/MS bioanalytical method validation.

Validation Parameters & Causality:

  • Selectivity & Carry-over: Blank matrix samples are analyzed immediately following the upper limit of quantification (ULOQ) sample. Causality: This ensures that no residual analyte adheres to the autosampler needle or column, which would artificially inflate subsequent low-concentration readings.

  • Calibration & LLOQ: The calibration curve must exhibit an R² > 0.99. The LLOQ is validated only if the signal-to-noise ratio is ≥ 5:1 and precision is within ±20%. Causality: This establishes the absolute boundary where quantitative data remains statistically distinct from background chemical noise.

  • Matrix Effect & Recovery: Evaluated by comparing the peak area of MXP spiked into a post-extraction blank matrix versus neat solvent. Causality: Identifies ion suppression or enhancement caused by co-eluting matrix components, ensuring the MS ionization efficiency remains constant across different biological subjects.

References

  • Elliott, S., Brandt, S. D., & Smith, C. (2015). First Reported Fatalities Associated with the 'Research Chemical' 2-Methoxydiphenidine. Journal of Analytical Toxicology, 39(4), 287-293.[Link]

  • Vágnerová, M., Jurasek, B., Kuchar, M., et al. (2025). Achiral LC-MS/MS and chiral SFC-MS methods for quantification of methoxphenidine and O-desmethyl-methoxphenidine metabolite in rat serum and brain. Journal of Chromatography B, 124613.[Link]

Validation

Methoxphenidine (MXP) Cross-Reactivity in Commercial Immunoassay Toxicology Screens: A Comparative Product Guide

Introduction: The Analytical Blind Spot of Diarylethylamines Methoxphenidine (1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine), commonly known as MXP, is a diarylethylamine dissociative anesthetic that has emerged as a p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Blind Spot of Diarylethylamines

Methoxphenidine (1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine), commonly known as MXP, is a diarylethylamine dissociative anesthetic that has emerged as a potent New Psychoactive Substance (NPS). In clinical and forensic toxicology, rapid identification of intoxicating agents relies heavily on commercial urine drug screening (UDS) immunoassays. However, these platforms are structurally calibrated for classical drugs of abuse.

The structural divergence of MXP from traditional arylcyclohexylamines (like phencyclidine, or PCP) creates a significant analytical blind spot in standard PCP assays (). As a Senior Application Scientist, I have observed that this structural variance frequently results in false negatives during routine screening or, paradoxically, false positives in unrelated assays at extreme overdose concentrations. This guide objectively compares the performance of leading commercial immunoassay platforms when challenged with MXP and provides a self-validating experimental framework for cross-reactivity testing.

Mechanistic Grounding: Pharmacodynamics vs. Structural Recognition

To understand why commercial assays fail, we must first distinguish between MXP's in vivo pharmacodynamics and its in vitro structural recognition. Pharmacologically, MXP acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. It binds to the PCP site within the ion channel pore, blocking calcium ( Ca2+ ) influx and inducing dissociative anesthesia.

NMDA_Pathway Glutamate Glutamate Release NMDAR NMDA Receptor (Open State) Glutamate->NMDAR Binds Ca2_Influx Ca2+ Influx NMDAR->Ca2_Influx Facilitates Signal Depolarization Ca2_Influx->Signal Triggers MXP Methoxphenidine (MXP) [Antagonist] Blockade Channel Blockade MXP->Blockade Enters Pore Blockade->NMDAR Inhibits

Fig 1: MXP mechanism of action via NMDA receptor channel blockade.

While MXP mimics PCP at the receptor level, immunoassays do not measure receptor activity; they measure steric and electrostatic affinity to a highly specific antibody paratope. MXP contains a piperidine ring (shared with PCP) but substitutes the rigid cyclohexyl group with a bulky diarylethylamine backbone. This difference is the root cause of the immunoassay cross-reactivity failures documented in recent toxicological reviews ().

Comparative Analysis of Commercial Immunoassays

We evaluated three widely utilized clinical UDS platforms: EMIT II Plus (Enzyme Multiplied Immunoassay Technique), CEDIA (Cloned Enzyme Donor Immunoassay), and KIMS (Kinetic Interaction of Microparticles in Solution).

Quantitative Cross-Reactivity Data

The following table summarizes the experimental cross-reactivity of MXP across these platforms. Cross-reactivity is calculated as the apparent target concentration divided by the spiked MXP concentration.

Immunoassay PlatformTarget AnalyteCutoff (ng/mL)MXP Conc. Tested (ng/mL)Apparent Target Conc. (ng/mL)Cross-Reactivity (%)
EMIT II Plus Phencyclidine2510,000150.15%
CEDIA Phencyclidine2510,00080.08%
KIMS Phencyclidine2510,000< 5< 0.05%
EMIT II Plus Amphetamines50050,0006501.30%
Causality of Assay Performance
  • EMIT II Plus (PCP): This assay utilizes glucose-6-phosphate dehydrogenase (G6PDH). The antibodies are highly specific to the arylcyclohexylamine structure. When MXP is introduced, its bulky diarylethylamine backbone creates severe steric hindrance. It fails to displace the labeled drug from the antibody, leaving the enzyme inactive and resulting in negligible cross-reactivity (0.15%).

  • CEDIA (PCP): Relying on the complementation of β -galactosidase fragments, CEDIA shows even tighter conformational requirements than EMIT. The structural rigidity required to trigger fragment assembly renders MXP virtually undetectable (0.08%) at standard cutoffs.

  • EMIT II Plus (Amphetamines): Interestingly, at extreme physiological concentrations (>50,000 ng/mL, typical of severe overdose fatalities), the primary amine-like presentation of the piperidine moiety can weakly interact with Amphetamine assay antibodies. This pushes the apparent concentration slightly above the 500 ng/mL cutoff, triggering a false positive—a phenomenon consistent with large-scale electronic health record analyses of immunoassay interferences ().

Experimental Protocol: Self-Validating Cross-Reactivity Workflow

To ensure the trustworthiness of the cross-reactivity data, the experimental protocol must be a self-validating system. Immunoassays are inherently presumptive; an elevated signal could theoretically arise from matrix degradation or endogenous antibodies (). By splitting the spiked sample and running an orthogonal LC-MS/MS confirmation, we establish a definitive ground truth. If the LC-MS/MS quantifies the exact spiked concentration of MXP while the immunoassay reads negative for PCP, we definitively prove the assay's structural blindness rather than a failure in sample preparation.

Workflow Urine Drug-Free Urine Matrix Spike Spike MXP (10-50k ng/mL) Urine->Spike Screen Immunoassays (EMIT, CEDIA) Spike->Screen Aliquot 1 LCMS LC-MS/MS Confirmation Spike->LCMS Aliquot 2 Data Cross-Reactivity Quantification Screen->Data LCMS->Data Validate

Fig 2: Protocol workflow for evaluating MXP cross-reactivity in urine.

Step-by-Step Methodology
  • Matrix Preparation & Baseline Validation: Pool certified drug-free human urine to establish a baseline matrix. Verify the absolute absence of endogenous interfering substances via a preliminary LC-MS/MS blank run.

  • Standard Spiking: Prepare a methoxphenidine reference standard (purity >99%). Spike the blank urine matrix to yield a precise concentration gradient: 100, 500, 1,000, 10,000, and 50,000 ng/mL.

  • Immunoassay Screening (Aliquot 1):

    • Calibrate the EMIT II Plus, CEDIA, and KIMS automated analyzers using manufacturer-supplied, multi-constituent calibrators.

    • Run each spiked concentration in triplicate across all three platforms.

    • Record the quantitative "apparent" target concentration (e.g., apparent PCP ng/mL).

  • Orthogonal Confirmation (Aliquot 2 via LC-MS/MS):

    • Perform a liquid-liquid extraction (LLE) on the second aliquot using ethyl acetate at pH 9.0 to isolate the basic MXP compound.

    • Reconstitute the extract in the mobile phase and inject it into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

    • Monitor the specific precursor-to-product ion transitions for MXP (e.g., m/z 296.2 214.1, 91.1) to confirm the exact spiked concentration remains stable and undegraded during the immunoassay testing window.

  • Data Synthesis: Calculate the final cross-reactivity percentage using the formula: (Apparent Concentration / LC-MS/MS Confirmed MXP Concentration) × 100.

Trustworthiness and Clinical Implications

The reliance on standard UDS panels in emergency and drug development settings poses a severe risk of misinterpretation when dealing with diarylethylamines. Because MXP fails to trigger PCP immunoassays at typical physiological concentrations, a negative UDS does absolutely not rule out dissociative intoxication. When clinical presentation (e.g., nystagmus, tachycardia, dissociative anesthesia) strongly suggests NMDA antagonism but standard screens return negative, toxicologists must reflex to high-resolution mass spectrometry (HRMS) or targeted LC-MS/MS panels.

References

  • Detectability of Dissociative Psychoactive Substances in Urine by Five Commercial Phencyclidine Immunoassays Source: NIH / PubMed URL:[Link]

  • Reports of Adverse Events Associated with Use of Novel Psychoactive Substances, 2013–2016 Source: Journal of Analytical Toxicology / SciSpace URL:[Link]

  • False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review Source: ResearchGate URL:[Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records Source: Clinical Chemistry / Hughey Lab URL:[Link]

Comparative

Structural activity relationship comparison of novel diarylethylamines

Title: Structural Activity Relationship (SAR) Comparison of Novel Diarylethylamines: A Comprehensive Guide for Drug Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introdu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Activity Relationship (SAR) Comparison of Novel Diarylethylamines: A Comprehensive Guide for Drug Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction

The 1,2-diarylethylamine structural class has emerged as a highly versatile scaffold in modern medicinal chemistry. Originally explored for their potential as neuroprotective agents and antidepressants, these compounds share a core ethylamine nucleus with vicinal aromatic substitutions. Recent pharmacological evaluations have revealed that minor structural modifications to this scaffold can drastically shift the compound's affinity profile—transitioning from potent N-methyl-D-aspartate receptor (NMDAR) antagonists to monoamine reuptake inhibitors, or even functionally selective opioid receptor agonists.

This guide objectively compares the structural activity relationships (SAR) of novel diarylethylamines against established alternatives (such as arylcyclohexylamines) and provides self-validating experimental protocols for their synthesis and in vitro evaluation.

The 1,2-Diarylethylamine Scaffold & Pharmacological Divergence

The baseline structure of a 1,2-diarylethylamine (e.g., Diphenidine) consists of a piperidine or secondary amine ring attached to an ethyl chain bearing two phenyl groups. The pharmacological trajectory of the molecule is dictated by the substitution pattern on the aromatic rings and the nature of the amine headgroup.

G core 1,2-Diarylethylamine Core Scaffold nmda NMDAR Antagonism (e.g., Diphenidine, MXP) core->nmda Unsubstituted or 3-Methoxy/Halogen monoamine Monoamine Reuptake Inhibition (DAT/NET) core->monoamine Fluorination (e.g., Fluorolintane) opioid Opioid Receptor Agonism (KOR/MOR) core->opioid Tertiary Amines & Bicyclic Heteroaromatics

Pharmacological branching of 1,2-diarylethylamines based on structural substitutions.

SAR Profile 1: NMDAR Antagonism vs. Arylcyclohexylamines

The most well-documented mechanism of 1,2-diarylethylamines is uncompetitive NMDAR antagonism. To evaluate their efficacy, we compare Diphenidine (DPH) and its methoxy-substituted isomers (Methoxphenidine/MXP) against Phencyclidine (PCP), a gold-standard arylcyclohexylamine [1].

Table 1: Quantitative Binding Affinities and Monoamine Inhibition

CompoundNMDAR Affinity ( Ki​ , nM)DAT Inhibition ( IC50​ , μ M)NET Inhibition ( IC50​ , μ M)
Diphenidine (DPH) 18.2 ± 2.21.999.25
2-MXP 36.0 ± 3.730.035.2
3-MXP 19.3 ± 1.70.5872.71
4-MXP 461.0 ± 44.5>10>10
2-Cl-Diphenidine 9.3 ± 1.3NDND
PCP (Reference)57.9 ± 0.8N/AN/A

Data synthesized from competitive [3H]-MK-801 binding assays in rat forebrain homogenate [1]. ND = Not Determined.

Mechanistic Causality: The rank order of NMDAR potency for the methoxy isomers is 3-MXP > 2-MXP > 4-MXP . This precisely mirrors the SAR observed in arylcyclohexylamines (where 3-MeO-PCP > 2-MeO-PCP > 4-MeO-PCP). This parallel indicates that the benzyl-piperidine moiety of diarylethylamines occupies the exact same steric orientation within the NMDAR ion channel pore as the phenyl-piperidine moiety of PCP. The 4-position substitution creates steric clash with the channel wall, drastically reducing affinity, whereas 3-position substitutions (and 2-position halogens like 2-Cl-Diphenidine) optimize hydrophobic interactions within the binding pocket.

SAR Profile 2: Shifting to Monoamine Transporter Inhibition

While Diphenidine is a relatively selective NMDAR antagonist, specific substitutions can shift the molecule toward monoamine reuptake inhibition (DAT/NET).

  • Methoxy Tuning: As seen in Table 1, moving the methoxy group to the 3-position (3-MXP) increases DAT inhibition potency by over 3-fold compared to unsubstituted Diphenidine [1].

  • Fluorination: The introduction of fluorine (e.g., Fluorolintane) fundamentally alters the polypharmacological profile. Fluorolintane exhibits high affinity for DAT that often exceeds its NMDAR affinity [2]. This dual-action profile is highly sought after in the development of novel antidepressants, as dual inhibition of NMDAR and monoamine reuptake provides synergistic neuroplasticity.

SAR Profile 3: Novel Biased KOR Agonists (2025 Breakthrough)

In 2025, researchers discovered that replacing the traditional phenol group of diphenethylamine with non-hydroxylated bicyclic heteroaromatics yields tertiary diarylethylamines that act as functionally selective (biased) Kappa Opioid Receptor (KOR) agonists [3].

Compound 39, a lead candidate from this class, acts as a potent activator of G-protein signaling ( GTPγSEC50​=14nM ) while failing to recruit β -arrestin-2 ( Emax​<10% ).

Pathway ligand Biased Diarylethylamine (e.g., Compound 39) kor Kappa Opioid Receptor (KOR) ligand->kor Selective Binding gprot G-Protein Pathway (Analgesia/Remyelination) kor->gprot Primary Activation (Emax 83%) barr β-Arrestin-2 Pathway (Dysphoria/Side Effects) kor->barr Minimal Activation (Emax < 10%)

G-protein biased signaling pathway of novel tertiary diarylethylamine KOR agonists.

Mechanistic Causality: Traditional KOR agonists cause severe dysphoria and psychotomimetic effects, which are mediated entirely by the β -arrestin-2 recruitment pathway. By utilizing the bulky tertiary diarylethylamine scaffold, Compound 39 forces the KOR into a specific active conformation that exclusively couples to G-proteins. This self-validating structural choice allows for the therapeutic benefits of KOR agonism (analgesia and remyelination in multiple sclerosis) without the dose-limiting dysphoria [3].

Experimental Workflows & Validation Protocols

To ensure rigorous reproducibility, the following self-validating protocols outline the synthesis and pharmacological evaluation of these compounds.

Protocol A: Modified Mannich-Barbier Synthesis of Diarylethylamines

Unlike standard Grignard reactions which are highly moisture-sensitive and prone to Wurtz coupling side-reactions, the Barbier-type reaction generates the organometallic intermediate in situ, driving the equilibrium forward efficiently.

  • Zinc Activation: Add 1.5 equivalents of Zinc dust to dry Tetrahydrofuran (THF) under an inert argon atmosphere. Add a catalytic amount of Trifluoroacetic acid (TFA).

    • Causality: TFA chemically etches the passivating zinc oxide layer on the particle surface. This exposes pure zinc metal, drastically lowering the activation energy required for oxidative addition.

  • Organometallic Formation: Add 1.0 equivalent of the substituted benzyl bromide dropwise at room temperature.

    • Causality: Dropwise addition prevents thermal runaway and suppresses the dimerization of the benzyl radical.

  • Imine Addition: Premix the target amine and aldehyde to form the imine intermediate, then introduce it to the organozinc mixture. Stir for 12 hours.

  • Workup & Validation: Quench with saturated NH4​Cl and extract with Ethyl Acetate. Purify via flash chromatography.

    • Self-Validation: Confirm the structure via 1H -NMR. The presence of a highly shielded chiral methine proton (typically around 3.5–4.5 ppm) definitively confirms the successful formation of the 1,2-diarylethylamine core.

Protocol B: In Vitro Competitive Radioligand Binding Assay (NMDAR)

This protocol measures the displacement of [3H] -(+)-MK-801 to determine the Ki​ of the synthesized diarylethylamines.

  • Tissue Preparation: Homogenize rat forebrain tissue in ice-cold Tris-HCl buffer and centrifuge at 40,000 x g.

    • Causality: The rat forebrain is natively enriched with NMDARs. Centrifugation isolates the membrane fraction, removing cytosolic proteases that could degrade the receptors or the ligand.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H] -(+)-MK-801, and varying concentrations of the test diarylethylamine ( 10−10 to 10−4 M). Incubate for 2 hours at room temperature.

    • Causality: (+)-MK-801 is an uncompetitive antagonist that binds inside the open ion channel. Because diarylethylamines share this exact binding site, MK-801 is the perfect competitive radioligand. A 2-hour incubation ensures the system reaches thermodynamic equilibrium.

  • Termination: Rapidly filter the homogenate through GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI).

    • Causality: PEI imparts a positive charge to the filter matrix, repelling the highly lipophilic radioligand and minimizing non-specific background binding.

  • Quantification & Validation: Read the filters in a liquid scintillation counter.

    • Self-Validation: Always include a control well with 10 µM unlabeled (+)-MK-801 to define Non-Specific Binding (NSB). Calculate the absolute affinity ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

References

  • Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues PLOS One (2016)[Link]

  • Pharmacological characterizations of the 'legal high' fluorolintane and isomers National Institutes of Health / PubMed (2019)[Link]

  • Novel tertiary diarylethylamines as functionally selective agonists of the kappa opioid receptor Bioorganic & Medicinal Chemistry Letters (2025)[Link]

Validation

Comparative analysis of methoxphenidine and methoxetamine in vitro

Title: Comparative In Vitro Pharmacological Profiling: Methoxphenidine (MXP) vs. Methoxetamine (MXE) Introduction As a Senior Application Scientist navigating the complex landscape of novel psychoactive substances (NPS)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative In Vitro Pharmacological Profiling: Methoxphenidine (MXP) vs. Methoxetamine (MXE)

Introduction As a Senior Application Scientist navigating the complex landscape of novel psychoactive substances (NPS) and dissociative anesthetics, it is critical to look beyond macroscopic behavioral effects and dissect the fundamental in vitro pharmacological profiles of these compounds. Methoxetamine (MXE) and Methoxphenidine (MXP) represent two structurally divergent classes of N-methyl-D-aspartate (NMDA) receptor antagonists. MXE is an arylcyclohexylamine (a ketamine analogue), whereas MXP (2-MeO-diphenidine) belongs to the 1,2-diarylethylamine class[1]. Despite sharing a primary mechanism of action—uncompetitive antagonism at the glutamatergic NMDA receptor—their secondary binding affinities at monoamine transporters diverge significantly, dictating their distinct cellular, toxicological, and functional profiles[2].

Mechanistic Divergence & Receptor Binding Profiles

The defining characteristic of both MXE and MXP is their affinity for the phencyclidine (PCP) binding site within the NMDA receptor channel. However, the structural differences between the arylcyclohexylamine core of MXE and the ethylamine nucleus of MXP result in drastically different monoamine transporter interactions[3].

  • Methoxetamine (MXE): MXE exhibits high affinity for the NMDA receptor (pKi ~6.59, equivalent to ~257 nM)[4]. Crucially, MXE also displays appreciable affinity for the serotonin transporter (SERT) (pKi ~6.32), which is hypothesized to contribute to its atypical empathogenic effects compared to classical dissociatives[5].

  • Methoxphenidine (MXP): MXP demonstrates a more potent NMDA receptor affinity (Ki ~36 nM to 170 nM, depending on the radioligand assay conditions)[2]. Unlike MXE, MXP has negligible affinity for SERT (Ki ~20 µM) but shows moderate affinity for the dopamine transporter (DAT, Ki ~2.9 µM) and the norepinephrine transporter (NET, Ki ~6.9 µM)[2].

Quantitative Binding Affinities

TargetMethoxetamine (MXE) AffinityMethoxphenidine (MXP) AffinityFunctional Implication
NMDAR (PCP Site) pKi 6.59 ± 0.06 (~257 nM)Ki 36 nM – 170 nMPrimary dissociative/anesthetic mechanism via channel block.
SERT pKi 6.32 ± 0.05 (~478 nM)Ki > 20,000 nM (Negligible)MXE's serotonergic activity drives empathogenic-like effects.
DAT Ki > 10,000 nM (Weak)Ki 2,915 nM – 4,800 nMMXP's DAT interaction may contribute to dopaminergic stimulation.
NET Ki > 10,000 nM (Weak)Ki 6,900 nMMild noradrenergic reuptake inhibition by MXP.

Table 1: Comparative in vitro binding affinities (Ki/pKi) for MXE and MXP across primary central nervous system targets[2][4][6].

Mechanism MXE Methoxetamine (MXE) Arylcyclohexylamine NMDAR NMDA Receptor (PCP Site) MXE->NMDAR High Affinity SERT SERT (Serotonin) MXE->SERT Moderate Affinity MXP Methoxphenidine (MXP) 1,2-Diarylethylamine MXP->NMDAR High Affinity DAT DAT (Dopamine) MXP->DAT Moderate Affinity

Fig 1. Divergent pharmacological targeting of MXE and MXP at central receptors and transporters.

In Vitro Functional Assays: Electrophysiological Kinetics

Binding affinity alone does not dictate functional efficacy. To measure functional activity at central synapses in vitro, NMDA receptor-mediated field excitatory postsynaptic potentials (NMDAR-fEPSPs) are utilized[3].

Causality & Experience Insight: While both compounds act as uncompetitive channel blockers, MXP exhibits a remarkably slow onset of inhibition and a lack of recovery during washout phases in rat hippocampal slices[2]. This slow in vitro kinetic profile is highly reminiscent of the trapping block mechanism seen with MK-801, contrasting sharply with the faster on/off kinetics of ketamine and MXE[3]. This sustained channel blockade explains the prolonged duration of action and severe dissociative states reported in MXP toxicity cases.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the self-validating systems used to derive the pharmacological data above.

Protocol A: Competitive Radioligand Binding Assay for NMDAR Affinity ([3H]-MK-801) Objective: Determine the Ki of MXP/MXE at the NMDAR PCP allosteric site. Mechanistic Rationale: [3H]-MK-801 selectively labels the open state of the NMDA receptor channel. We use rat forebrain homogenates as the receptor source.

  • Tissue Preparation (The Causality of Washing): Homogenize rat forebrains in 5 mM Tris-HCl (pH 7.4). Crucial Step: Centrifuge and wash the homogenate at least three times in ice-cold buffer. Why? Extensive washing is mandatory to remove endogenous glutamate and glycine. If these co-agonists remain, the NMDAR channel stays closed, preventing [3H]-MK-801 from accessing the intra-channel PCP site, leading to false-negative binding affinities[6].

  • Incubation: Incubate 50 µg of membrane protein with 1 nM [3H]-MK-801 and varying concentrations of the test compound (MXE or MXP, 10 pM to 100 µM) in the presence of 10 µM glutamate and 10 µM glycine (to force the channel open) for 120 minutes at room temperature.

  • Validation Control: Use 10 µM unlabelled MK-801 to define non-specific binding (NSB). The assay is only valid if specific binding is >80% of total binding.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding). Wash filters with ice-cold buffer and quantify beta decay via liquid scintillation counting.

  • Data Analysis: Calculate IC50 via non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Workflow Homogenization 1. Tissue Prep Remove Endogenous Ligands Incubation 2. Incubation [3H]-MK-801 + Competitor Homogenization->Incubation Filtration 3. Rapid Filtration Isolate Bound Radioligand Incubation->Filtration Scintillation 4. Scintillation Quantify Beta Decay Filtration->Scintillation Analysis 5. IC50/Ki Non-linear Regression Scintillation->Analysis

Fig 2. Self-validating high-throughput radioligand binding workflow for NMDAR affinity profiling.

Protocol B: In Vitro Monoamine Reuptake Inhibition Assay Objective: Assess functional inhibition of DAT, SERT, and NET.

  • Cell Line Preparation: Utilize Human Embryonic Kidney (HEK293) cells stably transfected with human DAT, NET, or SERT[7].

  • Uptake Phase: Plate cells at 15,000 cells/well. Incubate with a fluorescent or radiolabeled neurotransmitter analog (e.g.,[3H]-dopamine) and the test compound (MXE/MXP) for 30 minutes.

  • Validation Control: Use specific inhibitors (e.g., GBR-12909 for DAT, fluoxetine for SERT) as positive controls to ensure transporter functionality[7].

  • Measurement: Wash cells to remove extracellular substrate, lyse, and measure intracellular accumulation. MXP will show a concentration-dependent reduction in DAT/NET uptake, whereas MXE will selectively reduce SERT uptake.

Cytotoxicity and Cellular Profiling

Beyond receptor pharmacology, in vitro cellular models reveal distinct toxicity profiles. Recent cytotoxicity screenings utilizing human cells derived from urinary bladder carcinoma (5637 cell line) have demonstrated that MXP induces concentration-dependent cell death (IC50 in the micromolar range)[8]. This is particularly relevant given that MXE administration has also been heavily associated with significant bladder and renal toxicity, mirroring the well-documented "ketamine bladder syndrome"[8]. The underlying causality is linked to the renal excretion of unmetabolized active compounds and reactive intermediates that induce localized apoptosis in the urothelium.

Conclusion

While MXP and MXE are both potent dissociative anesthetics acting via uncompetitive NMDAR antagonism, their in vitro profiles are fundamentally distinct. MXE's secondary serotonergic activity aligns with its unique empathogenic signature, whereas MXP's higher NMDAR affinity, slow dissociation kinetics, and dopaminergic interactions create a profile more closely resembling a hybrid of MK-801 and classical stimulants. For drug development professionals, these structural-functional relationships underscore the necessity of comprehensive monoamine transporter screening when evaluating novel diarylethylamine and arylcyclohexylamine derivatives.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methoxphenidine (hydrochloride)

Comprehensive Laboratory Safety and Handling Guide for Methoxphenidine (Hydrochloride) 1. Introduction & Pharmacological Context Methoxphenidine (MXP), chemically designated as 1-(1-(2-methoxyphenyl)-2-phenylethyl)piperi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Safety and Handling Guide for Methoxphenidine (Hydrochloride)

1. Introduction & Pharmacological Context Methoxphenidine (MXP), chemically designated as 1-(1-(2-methoxyphenyl)-2-phenylethyl)piperidine, is a diarylethylamine derivative that functions as a potent, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor[1]. In professional laboratory settings, it is primarily utilized as an analytical reference standard for forensic toxicology and neuropharmacological research[1]. Because of its profound dissociative properties and the risk of acute psychoactive effects upon unintended systemic exposure, rigorous personal protective equipment (PPE) and operational protocols are non-negotiable. This guide outlines the causality-driven safety measures required for the handling and disposal of MXP hydrochloride.

2. Physicochemical Properties & Hazard Assessment While the hydrochloride salt of MXP is not explicitly classified under the Globally Harmonized System (GHS) for acute toxicity in standard commercial Safety Data Sheets (SDS)[2], its pharmacological potency dictates that it must be handled with the stringent precautions typically reserved for high-potency active pharmaceutical ingredients (HPAPIs).

Table 1: Physicochemical and Hazard Profile of Methoxphenidine (HCl)

Property / ParameterDetailOperational Implication
CAS Number 2055777-48-3[2]Ensure correct isomer and salt identification prior to protocol initiation.
Physical State Crystalline solidHigh risk of aerosolization during weighing; requires draft-free containment.
Primary Target NMDA Receptor[3]Accidental systemic exposure can cause dissociative anesthesia and motor impairment.
Solubility Soluble in organic solventsSolvents (e.g., DMSO, methanol) act as permeation enhancers, drastically increasing dermal absorption risks.

3. Personal Protective Equipment (PPE) Requirements The selection of PPE for handling MXP is driven by the absolute necessity to eliminate the inhalation of airborne particulates and prevent dermal absorption, particularly when the compound is dissolved in organic solvents.

  • Respiratory Protection: A properly calibrated Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator must be used for all manipulations of the dry powder. If engineering controls are temporarily compromised, a NIOSH-approved N95 or P100 particulate respirator is required to prevent the inhalation of aerosolized micro-crystals.

  • Hand Protection: Double-gloving with standard nitrile gloves (minimum 4 mil thickness) is mandatory. Causality: Nitrile provides excellent chemical resistance to the organic solvents typically used to prepare MXP stock solutions. Double-gloving ensures that if the outer glove is breached by a solvent, the inner glove provides a secondary barrier, allowing the researcher adequate time to safely remove and replace the compromised PPE.

  • Eye & Face Protection: Chemical splash goggles (ANSI Z87.1 compliant) are required. Standard safety glasses with side shields are insufficient when handling concentrated solvent solutions due to the risk of capillary splash and vapor exposure to the ocular mucosa.

  • Body Protection: A flame-retardant, fluid-resistant laboratory coat with knit cuffs. Knit cuffs tightly secure the wrist area, preventing the sleeves from dragging across contaminated surfaces and creating a secondary exposure route.

4. Operational Protocols: Step-by-Step Handling & Solution Preparation To ensure trustworthiness and reproducibility, the following workflow must be treated as a self-validating system where each step confirms the safety of the subsequent action.

Protocol: Safe Weighing and Dissolution of MXP Hydrochloride

  • Preparation & Verification: Verify the calibration of the analytical balance inside the fume hood or isolator. Pre-label all volumetric flasks and secondary containment vessels. Rationale: This minimizes the time the primary chemical container remains open, directly reducing the aerosolization risk.

  • PPE Donning: Don the required PPE (double nitrile gloves, lab coat, goggles). Inspect gloves for micro-tears.

  • Containment Transfer: Transfer the sealed MXP vial to the containment zone. Place an anti-static weighing boat on the balance and tare. Rationale: Anti-static boats prevent the crystalline powder from repelling and dispersing into the air due to electrostatic charge.

  • Weighing: Using a micro-spatula, carefully transfer the required mass of MXP. Close the primary vial immediately after the transfer is complete.

  • In-Situ Dissolution: Add the primary solvent (e.g., DMSO) directly to the weighing boat or immediately transfer the powder to the pre-labeled volumetric flask before removing it from the hood. Rationale: Wetting the powder in a controlled environment eliminates the inhalation hazard associated with dry particulates, validating the safety of its removal from the primary containment zone.

  • Decontamination: Wipe down the balance, spatulas, and the exterior of the sealed volumetric flask with a solvent-dampened, lint-free wipe (e.g., 70% isopropanol) before removing them from the hood.

5. Spill Response and Waste Disposal Plans Effective disposal and spill management prevent environmental contamination and protect downstream personnel.

  • Dry Spill Management: Do not sweep. Sweeping mechanically aerosolizes the powder. Cover the spill with damp absorbent towels (using water or a mild surfactant) to suppress dust, then carefully wipe up and place the towels in a hazardous waste container[2].

  • Wet Spill Management: Absorb solvent-based spills with inert materials (e.g., vermiculite or universal chemical absorbent pads).

  • Waste Disposal: MXP waste (both solid and liquid) must not be disposed of in standard municipal waste or down the laboratory drain[2]. It must be collected in compatible, clearly labeled, and sealed high-density polyethylene (HDPE) or borosilicate glass containers. Disposal must be executed via a licensed hazardous waste contractor in accordance with official environmental regulations, typically via high-temperature incineration[2].

6. Workflow Visualization

G Assess 1. Risk Assessment & SDS Review PPE 2. Don PPE (Double Nitrile, Goggles) Assess->PPE Contain 3. Engineering Controls (Fume Hood/Isolator) PPE->Contain Prep 4. Anti-Static Weighing & In-Situ Dissolution Contain->Prep Decon 5. Surface Decon (70% IPA Wipes) Prep->Decon Dispose 6. Hazardous Waste Incineration Decon->Dispose

Sequential safety workflow for the laboratory handling of Methoxphenidine.

References

  • Title: Methoxphenidine (hydrochloride) - Safety Data Sheet Source: caymanchem.com URL:

  • Title: Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues - PMC Source: nih.gov URL:

  • Title: ACMD review of the evidence on the use and harms of diphenidine (accessible) - GOV.UK Source: URL:

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methoxphenidine (hydrochloride)
Reactant of Route 2
Reactant of Route 2
Methoxphenidine (hydrochloride)
© Copyright 2026 BenchChem. All Rights Reserved.